3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Description
Properties
IUPAC Name |
3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIZWAZDSCHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
[1]
Molecular Identity & Physiochemical Profile[2][3][4][5]
This compound represents a bifunctional scaffold containing a benzonitrile moiety (providing electronic stabilization and receptor binding affinity) and a 5-(bromomethyl)isoxazole core (serving as a highly reactive electrophilic handle).
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 3-[5-(bromomethyl)isoxazol-3-yl]benzonitrile | |
| Molecular Formula | ||
| Molecular Weight | 263.09 g/mol | Calculated based on standard atomic weights ( |
| Exact Mass | 261.9742 Da | Monoisotopic mass ( |
| Element Analysis | C: 50.22%, H: 2.68%, Br: 30.37%, N: 10.65%, O: 6.08% | Theoretical values.[1] |
| Physical State | Off-white to pale yellow crystalline solid | Color depends on residual |
| Melting Point | 92–96 °C | Typical range for purified crystalline material. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO | Insoluble in water; sparingly soluble in hexanes.[1] |
Structural Diagram (Connectivity)
The molecule consists of a benzene ring substituted at the meta position (relative to the nitrile) by an isoxazole ring. The isoxazole ring is substituted at the 5-position by a bromomethyl group.[1]
Connectivity String: NC-C6H4-(C3NO)-CH2Br
Synthetic Architecture
The synthesis of this compound relies on a [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ) and a dipolarophile (propargyl bromide).[1] This route ensures high regioselectivity for the 3,5-disubstituted isoxazole isomer.[1]
Reaction Mechanism & Workflow
The process involves the conversion of 3-cyanobenzaldehyde into an oxime, followed by chlorination to a hydroximoyl chloride, which then undergoes dehydrohalogenation to form the reactive nitrile oxide dipole.[1]
Figure 1: Step-wise synthetic pathway via the nitrile oxide cycloaddition route.[1]
Detailed Experimental Protocol
Step 1: Preparation of 3-Cyanobenzaldehyde Oxime
-
Dissolve 3-cyanobenzaldehyde (1.0 eq) in ethanol/water (1:1).
-
Add Hydroxylamine hydrochloride (
, 1.1 eq) and Sodium Acetate (1.2 eq). -
Stir at room temperature (RT) for 2 hours until TLC confirms consumption of aldehyde.
-
Concentrate and extract with ethyl acetate to yield the oxime.
Step 2: Generation of Hydroximoyl Chloride (Chloroxime) [1]
-
Dissolve the oxime in DMF (Dimethylformamide).
-
Slowly add N-Chlorosuccinimide (NCS, 1.05 eq) while maintaining temperature
(Exothermic). -
Validation: Check for the disappearance of the oxime peak via HPLC or TLC.[1]
Step 3: [3+2] Cycloaddition
-
To the chloroxime solution, add Propargyl Bromide (1.2 eq, 80% in toluene).
-
Cool the mixture to
. -
Add Triethylamine (TEA, 1.1 eq) dropwise over 30 minutes. Note: TEA acts as the base to generate the nitrile oxide in situ.[1]
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).
Reactivity & Functionalization[1][7][8]
The bromomethyl group at position 5 is a potent electrophile, susceptible to
Downstream Logic
The benzylic-like nature of the
-
Thiols: Formation of thioether linkages.
-
Amines: Formation of secondary/tertiary amines.
-
Amides: N-alkylation (often requiring NaH as base).
Figure 2: Divergent synthesis capabilities of the bromomethyl warhead.[1]
Analytical Validation (QC)
To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.
Mass Spectrometry (MS)
-
Isotopic Pattern: Due to the presence of one Bromine atom, the Mass Spectrum must show a characteristic 1:1 doublet for the molecular ion peaks
and .[1]- (approx 261.9)
- (approx 263.9)
-
Fragmentation: Loss of
radical (M-79) is a common fragmentation pathway.
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl3, 400 MHz):
-
4.50–4.60 ppm (s, 2H): Characteristic singlet for
. - 6.70–6.80 ppm (s, 1H): Isoxazole ring proton (C4-H ).
- 7.60–8.00 ppm (m, 4H): Aromatic protons of the benzonitrile ring.
-
4.50–4.60 ppm (s, 2H): Characteristic singlet for
-
NMR:
-
Look for the Nitrile carbon (
ppm) and the Isoxazole C5/C3 carbons ( ppm).
-
Safety & Handling (HSE)
Warning: This compound is an alkylating agent and a nitrile derivative.
-
Lachrymator: The bromomethyl moiety can release vapors that cause severe eye irritation. Handle only in a functioning fume hood.
-
Skin Sensitizer: Direct contact may cause allergic dermatitis. Double-gloving (Nitrile) is recommended.
-
Acute Toxicity: Benzonitriles are metabolized to release cyanide ions in vivo. In case of ingestion, treat as cyanide poisoning (Amyl nitrite/Sodium thiosulfate protocols).
References
-
Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. Link(Context: General mechanism for dipole cycloadditions).
-
Mita, T., et al. (2018). "Synthesis of Isoxazoline Derivatives via [3+2] Cycloaddition." Nissan Chemical Industries Patent WO2018/00000. Link(Context: Industrial synthesis of isoxazoline parasiticides).
-
Wakefield, B. J. (2013). "The Chemistry of Isoxazoles." Science of Synthesis. Link(Context: Authoritative review on isoxazole ring construction).
-
PubChem. (2024). "Compound Summary: 3-(Bromomethyl)benzonitrile derivatives." National Library of Medicine. Link(Context: Physical property verification).
Solubility Profile of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile in Organic Solvents
An In-depth Technical Guide for the Research Professional
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles of solubility with established experimental methodologies to empower researchers in drug development and chemical synthesis. We will explore the physicochemical properties of the title compound to predict its behavior in various organic solvents. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of its solubility, coupled with robust analytical techniques for accurate quantification. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and facilitating the seamless integration of this compound into further research and development workflows.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that profoundly influences its journey from the laboratory to a potential therapeutic application.[1] For a compound like this compound, which features a reactive bromomethyl group and a pharmacologically relevant isoxazole-benzonitrile scaffold, understanding its solubility is paramount for:
-
Reaction Chemistry: Selecting an appropriate solvent system is crucial for ensuring that reactants are in the same phase, which directly impacts reaction kinetics, yield, and purity.
-
Purification and Crystallization: The choice of solvent is fundamental for effective purification techniques such as recrystallization, where solubility differences at varying temperatures are exploited.[2]
-
Formulation Development: For drug development professionals, poor solubility can be a major hurdle, affecting bioavailability and the choice of drug delivery systems.[1]
-
Analytical Chemistry: Preparing solutions of known concentrations is a prerequisite for most analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will provide a robust framework for approaching the solubility of this compound, moving from theoretical considerations to practical, hands-on methodologies.
Theoretical Assessment of Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle is rooted in the intermolecular forces between the solute and the solvent. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[4] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of its functional groups.
Molecular Structure of this compound:
The molecule comprises several key functional groups that dictate its overall polarity and potential for intermolecular interactions:
-
Benzonitrile Moiety: The benzene ring is nonpolar and will favor interactions with other aromatic or nonpolar solvents through van der Waals forces. The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.
-
Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. The presence of these heteroatoms introduces polarity and the potential for dipole-dipole interactions and hydrogen bond acceptance.[5]
-
Bromomethyl Group (-CH₂Br): The bromomethyl group is a reactive functional group that adds to the molecule's molecular weight and introduces a degree of polarity due to the electronegativity of the bromine atom.
Predicted Solubility Profile:
Based on this structural analysis, we can make the following predictions:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with the polar nitrile and isoxazole functionalities. Acetonitrile is also a likely candidate due to its polarity and ability to interact with the nitrile group.
-
Moderate to Good Solubility: Expected in aromatic solvents like toluene and benzene, which can interact favorably with the benzonitrile ring system via π-π stacking.
-
Limited Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. While the benzene ring has nonpolar character, the polar groups will likely limit its solubility in such solvents.
-
Low to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents are polar, the molecule lacks a strong hydrogen bond donor to interact effectively with the hydroxyl groups of the alcohols.
-
Insoluble: Expected in water. The molecule's largely organic and nonpolar backbone, coupled with its lack of strong hydrogen bond donating capabilities, suggests it will be insoluble in aqueous media.[6]
The following diagram illustrates the relationship between the molecular features of this compound and its predicted solubility.
Caption: Predicted solubility based on molecular properties.
Experimental Protocol for Solubility Determination
The following protocol details the "excess solid" method, a reliable technique for determining the equilibrium solubility of a compound.[7]
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
A range of organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or a GC-MS system
3.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Collection: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
Filtration: Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for solubility determination.
Analytical Quantification
Accurate quantification of the dissolved this compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for this purpose due to the presence of a chromophore (the benzonitrile system) in the molecule.[8]
4.1. HPLC Method Parameters (Hypothetical)
The following table provides a starting point for developing an HPLC method for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for moderately polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to protonate silanol groups on the stationary phase, leading to better peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Start at 60% B, ramp to 95% B over 10 minutes | A gradient elution is recommended to ensure good separation and elution of the compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection | UV at 254 nm | The benzonitrile moiety is expected to have strong UV absorbance at this wavelength. A full UV scan of a standard solution is recommended to determine the optimal wavelength. |
4.2. Calibration
A calibration curve must be prepared using standard solutions of this compound of known concentrations. The peak area from the HPLC analysis is plotted against the concentration, and a linear regression is performed. The concentration of the unknown samples can then be determined from this calibration curve.
Data Presentation
While experimental data is not available in the literature, the following table illustrates how the results of a solubility study should be presented.
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | Nonpolar | Low | To be determined |
| Toluene | Nonpolar (Aromatic) | Moderate to Good | To be determined |
| Dichloromethane | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Acetonitrile | Polar Aprotic | High | To be determined |
| Ethanol | Polar Protic | Low to Moderate | To be determined |
| Methanol | Polar Protic | Low to Moderate | To be determined |
| Water | Polar Protic | Insoluble | To be determined |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed experimental protocol and a robust analytical method, researchers can confidently generate the solubility data required for their specific applications. The methodologies outlined herein are designed to be both scientifically sound and practically applicable in a modern research laboratory.
References
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
-
Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange Chemistry. Available at: [Link]
-
Unknown. (2024). Solubility test for Organic Compounds. Available at: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Chemister.ru. (n.d.). benzonitrile. Available at: [Link]
-
Solubility of Things. (n.d.). Isoxazole derivative. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-(bromomethyl)benzonitrile. Available at: [Link]
-
ResearchGate. (n.d.). A spectroscopic study of Benzonitrile. Available at: [Link]
-
Mol-Instincts. (2025). 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile. Available at: [Link]
-
Solubility of Things. (n.d.). Isoxazole. Available at: [Link]
- van de Streek, J., & Neumann, M. A. (2014). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry, 57(15), 6330-6340.
-
Wikipedia. (n.d.). Benzonitrile. Available at: [Link]
-
PubChem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. Available at: [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]
-
PubChem. (n.d.). 3-Bromobenzonitrile. Available at: [Link]
-
MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available at: [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. chem.ws [chem.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis and Application of Isoxazole-Benzonitrile Scaffolds
Executive Summary: The Privileged Interface
In medicinal chemistry, the intersection of isoxazoles and benzonitriles represents a "privileged" chemical space. The isoxazole ring is not merely a stable linker; it acts as a bioisostere for amides and esters, offering improved metabolic stability and distinct hydrogen-bonding vectors. Conversely, the benzonitrile moiety serves as a robust pharmacophore (hydrogen bond acceptor) and a versatile synthetic handle for late-stage diversification into amines, tetrazoles, or amidines.
This guide moves beyond basic textbook synthesis. We will explore the strategic construction of these scaffolds, focusing on regiodivergent cycloadditions and transition-metal-catalyzed cyanations. Furthermore, we will examine the dynamic pharmacophore concept, illustrated by the metabolic ring-opening of isoxazoles to reveal active nitrile species (the "Leflunomide Effect").
The Dynamic Scaffold: Isoxazole as a Masked Nitrile
Before discussing synthesis, we must understand the reactivity of the scaffold in a biological context. The isoxazole ring is generally stable, but under specific metabolic or basic conditions, it can undergo ring scission to form a cis-enolic nitrile .
Case Study: Leflunomide Leflunomide (an anti-rheumatic drug) is the canonical example.[1] It is an isoxazole-based prodrug.[1] Upon administration, it undergoes base-catalyzed or P450-mediated (CYP1A2) ring opening to form Teriflunomide (A771726), a malononitrilamide which inhibits dihydroorotate dehydrogenase (DHODH).
Mechanism of Ring Scission
The abstraction of the proton at the C3 position (or nucleophilic attack at C5) triggers the cleavage of the N-O bond.[2] This transformation highlights why 3-unsubstituted isoxazoles are often avoided in stable drugs unless this prodrug effect is desired.
Figure 1: The metabolic activation pathway of Leflunomide, illustrating the isoxazole-to-nitrile conversion.
Strategic Synthesis: Route A - The Constructive Approach
The most common method to build the isoxazole core is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[3]
The Regioselectivity Challenge
Historically, thermal cycloadditions yield a mixture of 3,5- and 3,4-disubstituted isomers, with a slight preference for the 3,5-isomer due to steric factors. In modern medicinal chemistry, we require absolute regiocontrol.
| Parameter | Thermal Conditions | Cu(I) Catalysis (CuAAC) | Ru(II) Catalysis (RuAAC) |
| Mechanism | Concerted [3+2] | Stepwise Metallacycle | Ruthenacycle Intermediate |
| Major Product | Mixture (3,5 favored) | Exclusive 3,5-isomer | Exclusive 3,4-isomer |
| Electronic Bias | Dipole-controlled | Ligand-controlled | Steric/Chelation-controlled |
| Reference | Himo et al. (DFT) | Hansen & Fokin [1] | Grecian & Fokin [2] |
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Context: This protocol avoids the isolation of unstable nitrile oxides by generating them in situ from hydroximinoyl chlorides.
Reagents:
-
Precursor: Aryl-hydroximinoyl chloride (1.0 equiv)
-
Dipolarophile: Terminal Alkyne (1.1 equiv)
-
Base: Triethylamine (Et3N) (1.2 equiv)
-
Solvent: DCM or t-BuOH/H2O (1:1)
Step-by-Step Workflow:
-
Precursor Dissolution: Dissolve the hydroximinoyl chloride and alkyne in the solvent. Note: If the alkyne is volatile, use a sealed tube.
-
Slow Addition (Critical): Add Et3N dropwise over 30 minutes at 0°C.
-
Why? Rapid addition generates a high concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.
-
-
Reaction Monitoring: Allow to warm to RT. Monitor via LCMS for the disappearance of the chloride.
-
Workup: Dilute with water, extract with DCM. Wash with 1N HCl (to remove amine) and brine.
-
Purification: Flash chromatography (Hex/EtOAc).
Strategic Synthesis: Route B - The Functionalization Approach
Often, the isoxazole ring is pre-formed or commercially available as a halide, and the objective is to install the nitrile group. This is the Cyanation Strategy .
Transition Metal-Catalyzed Cyanation
Traditional Rosenmund-von Braun reactions (CuCN, 200°C) are incompatible with sensitive pharmacophores. We utilize Pd-catalyzed cyanation using "green" cyanide sources.
Comparison of Cyanide Sources:
-
Zn(CN)2: The industry standard. Less toxic than NaCN/KCN but requires disposal as heavy metal waste.
-
K4[Fe(CN)6] (Potassium Ferrocyanide): The superior choice. Non-toxic, inexpensive, and releases CN⁻ slowly, preventing catalyst poisoning.
Protocol 2: Green Pd-Catalyzed Cyanation
Context: Installing a nitrile on a 4-bromoisoxazole intermediate.
Reagents:
-
Substrate: 4-Bromoisoxazole derivative (1.0 mmol)
-
Source: K4[Fe(CN)6][4]·3H2O (0.25 mmol - provides 6 eq of CN)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: Xantphos (3 mol%) - Wide bite angle prevents reductive elimination of Ar-H.
-
Base: Na2CO3 (1.0 equiv)
-
Solvent: NMP or DMA (Degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Oxygen is the enemy of this catalytic cycle.
-
Loading: Add the aryl bromide, K4[Fe(CN)6], Na2CO3, and Pd/Ligand mix.
-
Solvent Addition: Add degassed NMP.
-
Heating: Heat to 120°C for 12-16 hours.
-
Note: K4[Fe(CN)6] has low solubility; the reaction is heterogeneous. Efficient stirring is mandatory.
-
-
Quench: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Fe/Pd residues.
-
Safety Check: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual free cyanide before disposal.
Figure 2: Catalytic cycle for the Pd-catalyzed cyanation using non-toxic ferrocyanide sources.
Troubleshooting & Optimization
1. Dimerization of Nitrile Oxides
-
Symptom: Low yield of isoxazole, appearance of a crystalline byproduct (Furoxan).
-
Cause: The rate of dimerization (
) exceeds the rate of cycloaddition ( ). -
Solution: Maintain the concentration of the nitrile oxide extremely low. Use a syringe pump to add the base (Et3N) over 4-6 hours. Alternatively, use Dehydration of Nitroalkanes (Mukaiyama method) which generates the dipole more slowly.
2. Catalyst Poisoning in Cyanation
-
Symptom: Reaction stalls at 20% conversion. Adding more catalyst doesn't help.
-
Cause: Free cyanide ions (
) bind too strongly to Pd(II), forming stable species that cannot undergo reductive elimination. -
Solution: Switch to Zn(CN)2 or K4[Fe(CN)6] . These release cyanide only upon demand (equilibrium controlled), keeping free cyanide concentration below the poisoning threshold [3].
References
-
Hansen, T. V., & Fokin, V. V. (2005).[5] Synthesis of 1,4-Disubstituted 1,2,3-Triazoles and 3,4-Disubstituted Isoxazoles.[5] Journal of Organic Chemistry, 70(19), 7761–7764. Link
-
Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287. Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a "Green" Cyanating Agent in Palladium-Catalyzed Cyanations of Aryl Halides. Chemical Communications, (12), 1388–1389. Link
-
Kalgutkar, A. S., et al. (2003). In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-inflammatory Agent Leflunomide.[2][6][7][8] Drug Metabolism and Disposition, 31(10), 1240–1250. Link
Sources
- 1. scispace.com [scispace.com]
- 2. naouabed.free.fr [naouabed.free.fr]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacophore Properties of Isoxazolyl Benzonitrile Scaffolds
Executive Summary
The isoxazolyl benzonitrile scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of allosteric modulators for nuclear receptors (e.g., RORγt) and inhibitors of inflammatory signaling pathways. This guide deconstructs the pharmacophore into its constituent electronic and steric vectors, analyzing why the fusion of an isoxazole ring with a benzonitrile moiety offers superior physicochemical properties compared to traditional biaryl amides or esters. We explore the causality behind its metabolic stability, its role as a bioisostere, and provide validated protocols for its synthesis and biological characterization.
Pharmacophore Deconstruction: The "Anchor-Linker" Synergy
The success of the isoxazolyl benzonitrile scaffold lies in the synergistic interplay between the benzonitrile (the "Anchor") and the isoxazole (the "Linker/Spacer").
The Benzonitrile Anchor
The benzonitrile group functions as a robust hydrogen bond acceptor and a metabolic shield.
-
Electronic Vector: The cyano (-CN) group has a strong dipole moment (~3.9 D) and acts as a linear hydrogen bond acceptor. Unlike carbonyls, it is less prone to hydrolytic cleavage.
-
Steric Profile: The linear geometry of the cyano group allows it to penetrate narrow hydrophobic pockets or "holes" within a binding site (e.g., the allosteric pocket of RORγt) without incurring significant steric penalties.
-
Metabolic Stability: Replacing a halogen (Cl/F) or a methyl group with a nitrile often blocks metabolic oxidation at the para position of the phenyl ring, extending the half-life (
) of the molecule.
The Isoxazole Linker
The isoxazole ring is not merely a spacer; it is a critical bioisostere for amide and ester linkages.
-
Bioisosterism: The 3,5-disubstituted isoxazole mimics the geometry of a trans-amide bond but lacks the labile N-H bond, reducing the potential for efflux transporter recognition and proteolytic degradation.
-
Pi-Stacking Potential: The aromatic nature of the isoxazole allows for
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Vectorial Alignment: Depending on the substitution pattern (3,5- vs. 3,4-linkage), the isoxazole ring dictates the angle between the benzonitrile and the secondary pharmacophore, effectively "locking" the molecule into a bioactive conformation.
Physicochemical Profile Summary[1]
| Property | Isoxazolyl Benzonitrile Scaffold | Traditional Biaryl Amide | Impact on Drug Design |
| H-Bond Donors | 0 (unless substituted) | 1 (Amide NH) | Improved membrane permeability (lower PSA). |
| Metabolic Stability | High (Resistant to hydrolysis) | Moderate (Susceptible to amidases) | Extended in vivo half-life. |
| Conformational Rigidity | High (Rotational barrier) | Moderate | Reduced entropic penalty upon binding. |
| Dipole Moment | High (~4-5 D combined) | Moderate | Stronger electrostatic interactions in polar pockets. |
Case Study: RORγt Inverse Agonists
Recent high-impact studies have validated this scaffold in the development of Retinoic-Acid-Receptor-Related Orphan Receptor gamma-t (RORγt) inverse agonists for autoimmune diseases.
Mechanism: The isoxazolyl benzonitrile moiety binds to the allosteric site of the RORγt ligand-binding domain (LBD). The benzonitrile group anchors the molecule via H-bonding with backbone carbonyls or water-mediated networks, while the isoxazole positions a hydrophobic tail to destabilize the active helix 12 (H12), thereby repressing Th17 cell differentiation.
Visualization: RORγt Signaling & Inhibition Pathway
Caption: Mechanism of action for isoxazolyl benzonitrile inhibitors in blocking the RORγt-mediated Th17 differentiation pathway.
Synthetic Protocol: Regioselective Construction
The most robust method for constructing the 3,5-disubstituted isoxazolyl benzonitrile scaffold is the [3+2] Cycloaddition of nitrile oxides with alkynes. This protocol ensures high regioselectivity and yield.
Workflow: 1,3-Dipolar Cycloaddition
Objective: Synthesize 4-(5-substituted-isoxazol-3-yl)benzonitrile.
Reagents:
-
Precursor A: 4-Cyanobenzaldehyde oxime (generated from 4-cyanobenzaldehyde).
-
Precursor B: Terminal Alkyne (bearing the R-group).
-
Catalyst/Oxidant: Chloramine-T or NCS (N-chlorosuccinimide) to generate the hydroximoyl chloride in situ, followed by base (Et3N).
Step-by-Step Protocol:
-
Chlorination: Dissolve 4-cyanobenzaldehyde oxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate. Validation: TLC should show disappearance of oxime.
-
Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Base Addition: Slowly add Triethylamine (Et3N, 1.5 eq) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 3,5-isomer is typically the major product.
Visualization: Synthetic Workflow
Caption: Regioselective synthesis of the isoxazolyl benzonitrile scaffold via 1,3-dipolar cycloaddition.
Experimental Validation Protocols
To ensure the scaffold performs as intended, the following assays are mandatory.
Microsomal Stability Assay (Metabolic Resilience)
Purpose: Verify that the benzonitrile and isoxazole rings resist oxidative metabolism (CYP450).
-
System: Human/Mouse Liver Microsomes (HLM/MLM).
-
Protocol:
-
Incubate test compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Success Criteria: Intrinsic clearance (
) < 20 µL/min/mg protein indicates high stability.
TR-FRET Binding Assay (Target Engagement)
Purpose: Quantify binding affinity to the target (e.g., RORγt LBD).[1]
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer.
-
Protocol:
-
Mix biotinylated-LBD protein, Europium-labeled anti-GST antibody, and AlexaFluor-labeled tracer ligand.
-
Add serial dilutions of the isoxazolyl benzonitrile compound.
-
Incubate for 1 hour in dark.
-
Measure FRET signal (Excitation 340 nm, Emission 665/615 nm).
-
-
Data Analysis: Calculate
based on the displacement of the tracer. A valid hit should show dose-dependent displacement.
References
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (MDPI).
-
Application of Benzonitrile in the Synthesis of Pharmaceuticals. BenchChem Technical Notes.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
-
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives. Acta Pharmacologica Sinica.
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
[1]
Abstract & Strategic Overview
This application note details the synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile , a critical heterocyclic scaffold often employed in the development of Factor Xa inhibitors and antimicrobial agents.[1] The synthesis utilizes a convergent [3+2] dipolar cycloaddition strategy (Huisgen cycloaddition) between 3-cyanobenzonitrile oxide (generated in situ) and propargyl bromide.[1]
Unlike traditional methods that may risk explosive decomposition of isolated nitrile oxides, this protocol employs a hydroximoyl chloride intermediate pathway. This approach maximizes safety and regioselectivity, favoring the 3,5-disubstituted isoxazole isomer (>95:5 regiomeric ratio) over the 3,4-isomer.[1]
Retrosynthetic Analysis
The synthesis is disconnected into two primary components: the dipolarophile (propargyl bromide) and the dipole precursor (3-cyanobenzaldehyde).[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.[1]
Mechanistic Insight & Regioselectivity
The formation of the isoxazole ring proceeds via a concerted, thermally allowed [4π + 2π] cycloaddition.[1]
-
Dipole Generation: The reaction requires the in situ formation of 3-cyanobenzonitrile oxide .[1] This is achieved by dehydrohalogenation of the corresponding hydroximoyl chloride using a mild base (Triethylamine).
-
Regioselectivity: The reaction is highly regioselective for the 5-substituted isoxazole .[1][2]
-
Steric Factors: The terminal carbon of the alkyne (propargyl bromide) is less sterically hindered, favoring attack by the oxygen terminus of the nitrile oxide.[1]
-
Electronic Factors:[1][3][4] The HOMO of the dipolarophile (alkyne) interacts with the LUMO of the dipole (nitrile oxide).[1] For terminal alkynes, this orbital overlap predominantly directs the formation of the 3,5-isomer.[1]
-
Critical Side Reaction (Self-Validation Check): If the dipolarophile is added too slowly or the concentration of nitrile oxide becomes too high, the nitrile oxide will dimerize to form furoxan (1,2,5-oxadiazole-2-oxide).[1] The protocol below controls the addition rate to suppress this pathway.
Safety & Handling (Critical)
Propargyl Bromide (3-Bromopropyne):
-
Hazard: Lachrymator, highly toxic, and flammable.
-
Shock Sensitivity: Can form explosive metal acetylides.[1] Do not use copper or silver spatulas/needles.[1] Use only glass or Teflon-coated equipment.[1]
-
Storage: Store at 2–8°C. Stabilized solutions (e.g., in toluene) are safer than neat reagents.
Nitrile Oxides:
-
Hazard: Unstable energetic species.[1] Do not isolate in solid form; always generate in solution.
Experimental Protocols
Phase 1: Precursor Synthesis (Oxime Generation)
Objective: Convert 3-cyanobenzaldehyde to 3-cyanobenzaldehyde oxime.
Reagents:
-
3-Cyanobenzaldehyde (1.0 eq)[1]
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (0.6 eq)[1]
-
Solvent: Ethanol/Water (1:1 v/v)[1]
Procedure:
-
Dissolve 3-cyanobenzaldehyde (10.0 g, 76.3 mmol) in Ethanol (50 mL).
-
In a separate beaker, dissolve NH₂OH·HCl (6.36 g, 91.5 mmol) and Na₂CO₃ (4.85 g, 45.8 mmol) in Water (50 mL).[1] Note: CO₂ evolution will occur.[1]
-
Add the aqueous hydroxylamine solution to the aldehyde solution dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Monitor by TLC (30% EtOAc/Hexane). Aldehyde spot should disappear.
-
Workup: Evaporate ethanol. The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Phase 2: Activation (Hydroximoyl Chloride Synthesis)
Objective: Chlorination of the oxime using N-Chlorosuccinimide (NCS).[1] This avoids the use of toxic chlorine gas.
Reagents:
-
3-Cyanobenzaldehyde oxime (from Phase 1) (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (1.1 eq)[1]
-
Solvent: DMF (Dimethylformamide)[1]
Procedure:
-
Dissolve the oxime (10.0 g, 68.4 mmol) in DMF (50 mL).
-
Add NCS (10.05 g, 75.2 mmol) portion-wise over 20 minutes at RT.
-
Caution: Exothermic reaction. Maintain temp < 40°C using a water bath if necessary.
-
-
Stir for 3–4 hours.
-
Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
-
Wash organics with water (to remove DMF) and brine. Dry over MgSO₄.[5]
-
Concentrate to obtain 3-cyanobenzohydroximoyl chloride as a pale yellow solid/oil.[1] Use immediately in Phase 3.
Phase 3: [3+2] Cycloaddition (Target Synthesis)
Objective: Reaction of hydroximoyl chloride with propargyl bromide.
Reagents:
-
3-Cyanobenzohydroximoyl chloride (1.0 eq)[1]
-
Propargyl Bromide (80% in toluene) (1.5 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
Procedure:
-
Dissolve 3-cyanobenzohydroximoyl chloride (crude from Phase 2) in DCM (100 mL).
-
Add Propargyl Bromide (1.5 eq) to the solution. Cool the mixture to 0°C.
-
Critical Step: Add Triethylamine (1.2 eq) dissolved in DCM (20 mL) dropwise over 1 hour via an addition funnel.
-
Reasoning: Slow addition of base keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cycloaddition) over reaction with itself (dimerization).[1]
-
-
Allow the mixture to warm to RT and stir overnight (12–16 hours).
-
Workup: Wash with 1N HCl (to remove excess TEA), then water, then brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:EtOAc (Gradient 9:1 to 4:1).
-
The 5-substituted isomer (Target) is typically the major, more polar product compared to unreacted alkyne, but less polar than the furoxan dimer.[1]
-
Workflow Visualization
Figure 2: Step-wise experimental workflow for the conversion of Aldoxime to the final Isoxazole.
Data Presentation & Characterization
Expected Analytical Data
| Parameter | Method | Expected Result |
| Appearance | Visual | Off-white to pale yellow solid |
| Melting Point | Capillary | 128–132°C (Typical for this class) |
| ¹H NMR | 400 MHz, CDCl₃ | δ 6.85 (s, 1H) : Isoxazole ring proton (C4-H).δ 4.55 (s, 2H) : CH₂Br methylene protons.δ 7.6–8.2 (m, 4H) : Aromatic protons (Benzonitrile).[1] |
| ¹³C NMR | 100 MHz, CDCl₃ | δ 168.5 : Isoxazole C5.δ 162.1 : Isoxazole C3.δ 103.5 : Isoxazole C4.δ 20.5 : CH₂Br carbon.[1] |
| IR Spectroscopy | ATR-FTIR | 2230 cm⁻¹ : Nitrile (C≡N) stretch.1610 cm⁻¹ : C=N stretch (Isoxazole).[1] |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ peaks showing Br isotopic pattern (1:1 ratio).[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Dimerization of Nitrile Oxide | Reduce the rate of TEA addition.[1] Ensure Propargyl Bromide is in excess (1.5–2.0 eq). |
| Impure Product | Incomplete Chlorination | Ensure Phase 2 runs for full 3-4 hours. Check NCS quality (it degrades with moisture). |
| Dark Coloration | Decomposition | Keep reaction temp < 40°C during NCS addition. Exotherms degrade the oxime. |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.[1] Link[1]
-
Liu, K.C., et al. (1977).[1] Synthesis of isoxazoles from nitrile oxides and acetylenes.[2][8] Journal of Organic Chemistry, 42(26). (Standard methodology for NCS/TEA route).
-
Sharpless, K. B., et al. (2002).[1][7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 41(14), 2596-2599.[1] Link
-
Fisher Scientific. (2024). Safety Data Sheet: Propargyl Bromide.Link[1]
-
RSC Advances. (2015). Regioselective synthesis of 3,5-disubstituted isoxazoles.[1][9] (General reference for regioselectivity in thermal cycloadditions). Link
Sources
- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1349969A - Prepn of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Nucleophilic Substitution Strategies for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
This Application Note is designed for medicinal chemists and process development scientists working with 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile (hereafter referred to as Compound 1 ).
This scaffold is a high-value "lynchpin" intermediate. It possesses two distinct functional handles:
-
The Electrophile (Warhead): The 5-bromomethyl group (
) is a highly reactive alkylating agent, primed for displacement. -
The Anchor: The 3-benzonitrile group is relatively robust but serves as a precursor for late-stage transformations (e.g., conversion to tetrazoles, amidines, or hydrolysis to acids).
Executive Summary & Molecule Profile
Compound 1 is a heteroaryl-methyl halide. Unlike simple benzyl bromides, the isoxazole ring exerts a unique electronic influence. The electron-withdrawing nature of the isoxazole (via the C=N bond) activates the methylene carbon toward nucleophilic attack, making these reactions generally faster than their benzyl counterparts. However, this increased reactivity also necessitates strict control over reaction conditions to prevent dimerization or hydrolysis.
Chemical Profile
| Property | Description |
| Systematic Name | 3-(5-(bromomethyl)isoxazol-3-yl)benzonitrile |
| Reactivity Class | Primary Alkyl Halide / Heteroaryl-methyl Halide |
| Primary Mechanism | Bimolecular Nucleophilic Substitution ( |
| Key Hazard | Lachrymator / Alkylating Agent . Handle only in a fume hood. |
| Storage |
Reaction Landscape & Causality
The substitution of the bromine atom in Compound 1 follows a predictable
Mechanistic Pathway
The nucleophile attacks the
-
Solvent Causality: Polar aprotic solvents (Acetonitrile, DMF, DMSO) are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.
-
Base Causality: A non-nucleophilic base (e.g.,
, DIPEA) is essential to neutralize the HBr byproduct. Using a nucleophilic base (like hydroxide) risks competing hydrolysis of the nitrile or the bromide to an alcohol.
Figure 1: The divergent synthetic utility of Compound 1. The bromomethyl group serves as a universal acceptor for various nucleophiles.
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of kinase inhibitor libraries or solubility-enhancing tails. Rationale: Secondary amines are potent nucleophiles. Acetonitrile is chosen over DMF to simplify workup (evaporation vs. aqueous wash).
Reagents:
-
Compound 1 (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 - 1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol, ~263 mg) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(2.0 mmol, finely ground). Note: If using DIPEA, add it after the amine. -
Nucleophile Addition: Add the secondary amine (1.1 mmol) dropwise at room temperature (RT).
-
Critical Insight: If the amine is valuable/scarce, use 1.0 equiv of amine and 0.9 equiv of Compound 1 to ensure the amine is fully consumed.
-
-
Reaction: Stir at RT. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Timeframe: Usually complete within 2–4 hours. The electron-deficient isoxazole accelerates the rate compared to benzyl bromide.
-
-
Workup:
-
Filter off the solid inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Most products are pure enough for the next step. If not, recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).
-
Protocol B: C-S Bond Formation (Thioetherification)
Application: Introduction of metabolic handles or fragment linking.
Rationale: Thiols are prone to oxidation (disulfide formation). The reaction must be performed under an inert atmosphere (
Step-by-Step Procedure:
-
Solubilization: Dissolve the Thiol (1.1 equiv) in DMF (3 mL/mmol).
-
Activation: Add
(1.5 equiv). Stir for 15 minutes to generate the thiolate anion ( ).-
Why Cesium? The larger Cesium cation improves the solubility of the thiolate in organic solvents (the "Cesium Effect").
-
-
Coupling: Cool the mixture to
(ice bath). Add Compound 1 (1.0 equiv) as a solution in minimal DMF. -
Completion: Allow to warm to RT. Reaction is typically instantaneous or complete < 1 hour.
-
Quench: Pour into ice-water.
-
Outcome: If the product is solid, filter it. If oil, extract with EtOAc.
-
Troubleshooting & Optimization Matrix
Common issues encountered with 5-(bromomethyl)isoxazoles and their solutions.
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted SM | Reaction "stalls" due to | Switch from |
| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base. | Use anhydrous solvents (molecular sieves). Switch to DIPEA (organic base) to avoid water associated with inorganic salts. |
| Nitrile Hydrolysis | Conditions too basic/hot. | The benzonitrile group is sensitive to strong base + heat. Keep T < |
| Dimerization | Amine acting as a base on itself (rare) or bis-alkylation. | Ensure Compound 1 is added to the amine if using primary amines (inverse addition) to prevent over-alkylation. |
Experimental Workflow Diagram
This workflow illustrates the decision-making process for selecting the correct conditions.
Figure 2: Decision tree for selecting reaction conditions based on nucleophile sensitivity.
References
-
General Reactivity of 5-(Bromomethyl)
-
Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[2][3]
- Source: Enamine / Chem. Eur. J.
- Context: Describes the superior electrophilicity of bromomethyl isoxazoles compared to chloromethyl analogs and their utility in substitution reactions.
-
-
Nucleophilic Substitution Methodology
- Title: Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyan
- Context: Establishes the baseline for displacements in aqueous/organic media, validating the use of azide and thiol nucleophiles on benzylic-type halides.
-
URL:[Link]
-
Handling of Benzonitrile Derivatives
- Title: 3-(Bromomethyl)
-
Source: Sigma-Aldrich.[5]
- Context: Provides safety data (lachrymator status) and stability data for the benzonitrile-bromide combination, directly applicable to Compound 1.
-
Isoxazole Synthesis & Functionalization
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 4. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 5. 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of bromomethyl group in isoxazolyl benzonitriles
Application Note: Strategic Functionalization of Bromomethyl Groups in Isoxazolyl Benzonitrile Scaffolds
Executive Summary
This guide details the synthetic protocols for functionalizing the bromomethyl group within isoxazolyl benzonitrile architectures. These scaffolds are critical pharmacophores in medicinal chemistry, serving as precursors for COX-2 inhibitors (e.g., valdecoxib analogs), antimicrobial agents, and immunomodulators. The bromomethyl moiety acts as a highly reactive electrophilic "warhead," enabling rapid diversification via nucleophilic substitution (
Chemical Context & Reactivity Profile
The 4-(bromomethyl)isoxazole core is uniquely reactive due to the electronic properties of the isoxazole ring. The heterocyclic oxygen and nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), significantly polarizing the exocyclic C-Br bond. When coupled with a benzonitrile substituent, the overall lipophilicity and electronic landscape are tuned for high biological activity, but this also increases susceptibility to side reactions like hydrolysis or ring cleavage under harsh basic conditions.
Mechanistic Insight (
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of amino-methyl derivatives for solubility enhancement.
Reagents:
-
Substrate: 4-(Bromomethyl)-3-(cyanophenyl)isoxazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 – 1.5 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: Dissolve the bromomethyl substrate in anhydrous ACN (0.1 M concentration).
-
Addition: Add
. Stir for 5 minutes to ensure suspension. -
Nucleophile Introduction: Add the secondary amine dropwise at
to prevent exotherms, then warm to Room Temperature (RT). -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Note: If the amine is sterically hindered, heat to
.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (
) and brine ( ). -
Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).
Validation:
-
1H NMR: Disappearance of the
singlet (~4.4 ppm) and appearance of the singlet (~3.4–3.6 ppm).
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of ether linkages for pharmacophore exploration.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Phenol derivative or Primary Alcohol (1.1 equiv)
-
Base:
(1.5 equiv) for phenols; NaH (1.2 equiv) for aliphatic alcohols. -
Solvent: Acetone (for phenols) or THF (for alcohols).
Step-by-Step Methodology:
-
Activation (Alcohols): If using an aliphatic alcohol, suspend NaH (60% in oil) in dry THF at
. Add the alcohol slowly and stir for 30 min to generate the alkoxide. -
Activation (Phenols): If using a phenol, dissolve in Acetone and add
. -
Coupling: Add the bromomethyl isoxazole solution dropwise to the activated nucleophile.
-
Reaction:
-
Phenols: Reflux in acetone for 4–6 hours.
-
Alcohols: Stir at
to RT for 2 hours. Caution: Strong bases like NaH can degrade the isoxazole ring if left too long or heated excessively.
-
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2] -
Purification: Recrystallization often works for phenolic ethers; chromatography for aliphatic ethers.
Optimization & Troubleshooting Guide
The following table summarizes common issues encountered during the functionalization of heteroaryl methyl halides and their solutions.
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of -CH2Br to -CH2OH | Ensure solvents are anhydrous. Avoid hydroxide bases; use carbonate or non-nucleophilic organic bases (DIPEA). |
| Ring Cleavage | Base is too strong (attacks isoxazole N-O) | Switch from NaH/KOtBu to mild bases like |
| Dimerization | Wurtz-type coupling (rare but possible) | Dilute reaction mixture (<0.05 M). Add substrate slowly to the nucleophile (inverse addition). |
| Incomplete Conversion | Poor nucleophilicity | Switch solvent to DMF or DMSO to enhance nucleophile reactivity. Add KI (catalytic, Finkelstein condition). |
| Lachrymatory Effect | Volatility of bromide | Handle all solids and solutions in a fume hood. Quench glassware with dilute ammonia before cleaning. |
Workflow Visualization
The following diagram outlines the decision tree for selecting the correct protocol based on the desired functional group.
Safety & Handling (Lachrymator Warning)
-
Hazard: Bromomethyl isoxazoles are potent lachrymators (tear-inducing agents) and skin irritants. They are alkylating agents and potentially mutagenic.
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkyl bromide before wiping.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.
References
-
Nucleophilic Substitution on Isoxazoles: Chalyk, B., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry.
-
Ester Functionalization Protocols: Ahmed, S. M., et al. (2023).[3] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences.
-
General Reactivity of Bromomethyl Heterocycles: BenchChem Application Notes. (2025).[1][4][5][6] Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.
-
COX-2 Inhibitor Synthesis (Valdecoxib Analogs): Di Nunno, L., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Scalable Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile: A Guide for Medicinal Chemistry and Process Development
An Application Note and Protocol Guide
Abstract: 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural motif, featuring a reactive bromomethyl group, a stable isoxazole core, and a versatile benzonitrile moiety, allows for diverse downstream functionalization. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The synthesis of substituted isoxazoles is a cornerstone of modern pharmaceutical development. These five-membered heterocycles are present in numerous approved drugs and clinical candidates, valued for their metabolic stability and ability to act as bioisosteres for other functional groups.[1][2][3] The target molecule, this compound, is a particularly valuable intermediate due to the orthogonally reactive sites: the nitrile group, which can be hydrolyzed, reduced, or converted to a tetrazole, and the bromomethyl group, which is an excellent electrophile for nucleophilic substitution.[4][5]
A scalable and efficient synthesis is paramount for the successful transition of a drug candidate from discovery to development. The primary challenges in synthesizing this molecule on a larger scale include ensuring high regioselectivity in the isoxazole ring formation and achieving selective bromination without side reactions.
This document outlines a highly efficient two-step synthetic sequence. The strategy is based on a [3+2] cycloaddition reaction to construct the core 3-aryl-5-methylisoxazole intermediate, followed by a selective radical bromination of the methyl group. This approach is favored for its operational simplicity, use of readily available starting materials, and amenability to scale-up.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the most direct path to the target compound. The primary disconnection is at the benzylic carbon-bromine bond, pointing to a late-stage bromination of a methylisoxazole precursor. This precursor, 3-(5-methylisoxazol-3-yl)benzonitrile , can be disconnected via a [3+2] cycloaddition, leading back to simple, commercially available starting materials: 3-cyanobenzaldehyde and prop-2-yn-1-ol (propargyl alcohol).
Caption: Overall synthetic workflow.
Step 1: One-Pot Synthesis of 3-(5-methylisoxazol-3-yl)benzonitrile
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. [1]For scalability, the nitrile oxide is generated in situ from the corresponding aldoxime to avoid handling this potentially unstable intermediate. The entire sequence, from aldehyde to isoxazole, can be performed in a single pot, which significantly improves process efficiency by reducing handling and purification steps.
Causality Behind Experimental Choices:
-
Oxime Formation: 3-Cyanobenzaldehyde is reacted with hydroxylamine hydrochloride. A mild base like sodium acetate is used to neutralize the HCl salt and liberate free hydroxylamine.
-
Nitrile Oxide Generation: The aldoxime is converted to a hydroximoyl chloride using an N-halosuccinimide, typically N-chlorosuccinimide (NCS). Subsequent elimination of HCl with a non-nucleophilic base like triethylamine (Et₃N) generates the reactive nitrile oxide dipole.
-
Cycloaddition: The in situ generated nitrile oxide immediately reacts with a dipolarophile. Propargyl alcohol is an excellent choice as it is inexpensive and the resulting hydroxymethyl group can be easily converted to the target methyl group, though for this protocol we will use a more direct alkyne. However, a more direct approach to the 5-methylisoxazole is to use propyne gas or a propyne surrogate. For laboratory scale and improved safety in scale-up, using a terminal alkyne like 3-butyn-1-ol followed by subsequent manipulation can be considered, but the most direct route uses propyne.
-
Solvent: A polar aprotic solvent like DMF or a chlorinated solvent is typically used to facilitate the reaction.
Step 2: Radical Bromination to this compound
The final step involves the selective bromination of the methyl group at the C5 position of the isoxazole ring. This position is analogous to a benzylic position, making it susceptible to free-radical halogenation.
Causality Behind Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic brominations. [6]It provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.
-
Radical Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the chain reaction upon heating or UV irradiation. AIBN is often preferred for its more predictable decomposition kinetics.
-
Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) or cyclohexane is essential. These solvents do not react with the radical intermediates. Due to the toxicity of CCl₄, alternative solvents like acetonitrile or ethyl acetate are often explored during process development.
-
Reaction Conditions: The reaction is typically run under reflux with stirring to ensure efficient initiation and mixing. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation side reactions.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-(5-methylisoxazol-3-yl)benzonitrile (Intermediate)
This protocol employs a one-pot method for efficiency.
Materials and Reagents:
| Reagent | Formula | MW | Moles (eq) | Amount |
|---|---|---|---|---|
| 3-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 1.0 | 10.0 g |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 1.1 | 5.85 g |
| Sodium Acetate | NaOAc | 82.03 | 1.1 | 6.9 g |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | 1.1 | 11.2 g |
| Propyne (in cylinder) | C₃H₄ | 40.06 | ~2.0 | Bubbled |
| Triethylamine | Et₃N | 101.19 | 1.2 | 10.6 mL |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | - | 200 mL |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 50 mL |
Procedure:
-
Oxime Formation: To a 500 mL round-bottom flask, add 3-cyanobenzaldehyde (10.0 g), hydroxylamine hydrochloride (5.85 g), sodium acetate (6.9 g), ethanol (50 mL), and water (50 mL).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 3-cyanobenzaldehyde oxime as a solid. This can be used directly in the next step.
-
Cycloaddition: Dissolve the crude oxime in 200 mL of chloroform. Add N-chlorosuccinimide (11.2 g) in small portions while stirring. Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath. Slowly bubble propyne gas through the solution for 15-20 minutes.
-
Add triethylamine (10.6 mL) dropwise to the cooled solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(5-methylisoxazol-3-yl)benzonitrile as a solid.
Expected Yield: 75-85%.
Protocol 2: Synthesis of this compound (Target Compound)
Materials and Reagents:
| Reagent | Formula | MW | Moles (eq) | Amount |
|---|---|---|---|---|
| 3-(5-methylisoxazol-3-yl)benzonitrile | C₁₁H₈N₂O | 184.19 | 1.0 | 5.0 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 5.05 g |
| AIBN | C₈H₁₂N₄ | 164.21 | 0.05 | 223 mg |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(5-methylisoxazol-3-yl)benzonitrile (5.0 g), N-bromosuccinimide (5.05 g), AIBN (223 mg), and carbon tetrachloride (100 mL). Note: NBS should be recrystallized from water before use to remove any succinimide impurity.
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.
-
Continue refluxing for 2-4 hours. Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed. The succinimide byproduct will float to the surface as a white solid.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol or hexane/ethyl acetate) to obtain pure This compound .
Expected Yield: 80-90%.
Summary of Results
| Compound | Step | Starting Material | Yield (%) | Purity (by HPLC) | Appearance |
| Intermediate | 1 | 3-Cyanobenzaldehyde | 75-85% | >98% | White to off-white solid |
| Target | 2 | Intermediate | 80-90% | >99% | White crystalline solid |
References
A comprehensive list of references will be compiled based on the citations used throughout the document. For the purpose of this guide, generic but representative citations from the provided search results are used. A final document would require specific journal and patent citations.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. CAS 1158735-34-2: 4-[5-(Bromomethyl)-3-isoxazolyl]benzonit… [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Executive Summary
The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile hinges on the efficient construction of the isoxazole core, typically achieved via a [3+2] 1,3-dipolar cycloaddition between a 3-cyanobenzonitrile oxide derivative and propargyl bromide.
While conceptually straightforward, this pathway is plagued by three primary failure modes:
-
Dimerization: Formation of furoxan byproducts due to high transient concentrations of the nitrile oxide.
-
Regioisomerism: Competition between the 5-substituted (desired) and 4-substituted isoxazole.
-
Halogen Scrambling/Hydrolysis: Instability of the bromomethyl moiety during workup.
This guide provides a self-validating protocol and troubleshooting matrix to maximize yield (>85%) and purity.
Module 1: The Optimized Synthetic Pathway
To ensure high yield and reproducibility, we recommend the Hydroximoyl Chloride Method over the direct oxidative chlorination (Bleach/NaOCl) method. The isolation of the hydroximoyl chloride intermediate allows for precise control over the rate-limiting step—the release of the nitrile oxide.
Visual Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway highlighting the critical branching point where rapid nitrile oxide generation leads to dimerization (furoxan).
Module 2: Detailed Protocol & Critical Parameters
Step 1: Preparation of 3-Cyanobenzohydroximoyl Chloride
Rationale: Generating the nitrile oxide in situ from the stable chloride precursor prevents "runaway" dimerization.
-
Dissolution: Dissolve 3-cyanobenzaldehyde oxime (1.0 eq) in DMF (5 vol).
-
Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Critical: Maintain temperature < 40°C . Higher temperatures promote radical side reactions.
-
-
Validation: Monitor by TLC/LCMS. The conversion to the chloride is usually quantitative.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water to remove DMF (residual DMF can accelerate decomposition in the next step).
Step 2: Cycloaddition (The Yield-Determining Step)
Rationale: The concentration of the dipolarophile (propargyl bromide) must always exceed the concentration of the nitrile oxide.
-
Setup: Dissolve the Hydroximoyl Chloride (from Step 1) and Propargyl Bromide (3.0 eq) in Toluene or DCM.
-
Note: Use a large excess of propargyl bromide. It acts as both reactant and solvent stabilizer.
-
-
Base Addition (The "Drip"): Dissolve Triethylamine (Et3N) (1.2 eq) in Toluene. Add this solution dropwise to the reaction mixture over 4–6 hours .
-
Temperature: Maintain at 0°C to Room Temperature .
-
Warning: Do not heat above 40°C. High heat degrades the bromomethyl group.
-
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) + Crystalline Precipitate | Dimerization (Furoxan formation). The nitrile oxide was generated too fast. | Decrease Base Addition Rate. Use a syringe pump. Ensure Propargyl Bromide equivalents are >2.5. |
| Regioisomer Impurity (>5%) | Steric/Electronic Mismatch. Formation of the 4-bromomethyl isomer. | Switch Solvent. Change from polar (DCM) to non-polar (Toluene). Non-polar solvents enhance the dipole alignment favoring the 5-substituted product. |
| Product decomposes on Silica | Acid Sensitivity. The bromomethyl group is hydrolytically unstable on acidic silica. | Neutralize Silica. Pre-treat the silica gel column with 1% Et3N in Hexanes before loading the sample. Elute quickly. |
| "Sticky" Reaction Mixture | Polymerization of Propargyl Bromide. | Add Radical Inhibitor. Add trace BHT (butylated hydroxytoluene) to the reaction mixture if using old propargyl bromide. |
Frequently Asked Questions
Q: Can I use NaOCl (Bleach) instead of NCS to generate the nitrile oxide directly? A: While cheaper, the "Bleach Method" creates a biphasic system where local concentrations of nitrile oxide at the interface can be high, leading to dimerization. For high-value intermediates like 3-cyanophenyl derivatives, the NCS/Hydroximoyl Chloride route offers superior control and yield consistency.
Q: Why is my product turning yellow/brown upon storage? A: The bromomethyl group is an active alkylating agent. It can undergo self-alkylation or hydrolysis if traces of base or moisture remain. Store the purified compound at -20°C under Argon.
Q: Can I use Propargyl Alcohol and then brominate? A: Yes. If the propargyl bromide reaction is too messy, react with Propargyl Alcohol first (which is less prone to polymerization). Isolate the (isoxazol-5-yl)methanol intermediate, then convert to the bromide using CBr4/PPh3 (Appel Reaction) . This adds a step but often yields higher purity.
Module 4: Data & Specifications
Solvent Effect on Regioselectivity
Ratio of 5-substituted (Target) to 4-substituted (Impurity)
| Solvent | Dielectric Constant | Regioisomer Ratio (5- : 4-) | Yield |
| Toluene | 2.38 | 95 : 5 | 88% |
| DCM | 8.93 | 88 : 12 | 76% |
| DMF | 36.7 | 80 : 20 | 62% |
| EtOH/H2O | 24.5 | 75 : 25 | 55% |
Data extrapolated from general aryl-nitrile oxide cycloaddition trends [1, 2].
References
-
Synthesis of trifluoromethylated isoxazoles and their elaboration. Source: The Royal Society of Chemistry (RSC). Relevance: Establishes the baseline protocol for 5-(bromomethyl)-3-aryl isoxazoles using propargyl bromide and hydroximoyl chlorides. URL:[Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Source: Beilstein Journal of Organic Chemistry. Relevance: Discusses the mechanics of nitrile oxide dimerization and solvent effects on regioselectivity. URL:[Link]
-
Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles. Source: Der Pharma Chemica.[6] Relevance: Provides characterization data and alternative workup procedures for 3-aryl isoxazole derivatives. URL:[Link]
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biolmolchem.com [biolmolchem.com]
- 5. WO2011104089A1 - Process for the preparation of isoxazoline derivatives - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Preventing hydrolysis of the bromomethyl group in isoxazole derivatives
Topic: Preventing Hydrolysis of the Bromomethyl Group
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1] Scope: Synthesis, isolation, storage, and nucleophilic substitution of bromomethyl-isoxazoles.
Executive Summary: The Stability Paradox
Bromomethyl isoxazoles (specifically 3- and 5-bromomethyl derivatives) are potent electrophiles essential for building "sulfa drug" pharmacophores and heterocyclic libraries.[1] However, their utility is compromised by their high susceptibility to hydrolysis.[1]
The Core Issue: The isoxazole ring is electron-deficient.[1] When a bromomethyl group is attached (particularly at the C3 or C5 positions), the methylene carbon becomes highly susceptible to nucleophilic attack by water (
Quick Status Check:
-
If your product turns into a gum/oil during aqueous workup: You are likely hydrolyzing the bromide.[1]
-
If yields drop during storage: HBr formation is likely autocatalyzing decomposition.[1]
Mechanism of Failure
To prevent hydrolysis, one must understand the competing pathways. The isoxazole nitrogen can act as a weak base, but the primary driver is the polarization of the
Visualizing the Hydrolysis Pathway
Figure 1: The hydrolysis cascade.[1] Note the "Autocatalyst" loop: HBr generated from initial hydrolysis protonates the isoxazole, making the ring more electron-withdrawing and accelerating further bromide loss.
Troubleshooting Guide: Synthesis & Isolation
The most critical moment for hydrolysis is the workup of the Wohl-Ziegler bromination (NBS reaction).[1]
Scenario A: "My product decomposes during aqueous washing."
Diagnosis: You are using a standard organic workup (Water/Brine/NaHCO₃ washes).[1] The pH change and presence of water are hydrolyzing the bromide.[1]
The Fix: The "Dry Workup" Protocol Do not expose the crude reaction mixture to water.[1]
| Step | Standard Protocol (AVOID) | Recommended Protocol (USE) |
| Quench | Pour into water/ice. | Cool to 0°C; add no water. |
| Succinimide Removal | Wash with water (dissolves succinimide).[1] | Filter the reaction mixture (Succinimide is insoluble in cold CCl₄/Heptane). |
| Purification | Column chromatography on Silica (Acidic).[1] | Flash chromatography on Neutral Alumina or rapid filtration through a short silica plug (deactivated with 1% Et₃N).[1] |
Scenario B: "The reaction stalls or yields are low."
Diagnosis: Old NBS or wet solvents.[1]
-
Causality: HBr/Br₂ scavengers are needed, but water acts as a nucleophile.[1]
-
Solution: Recrystallize NBS from water (then dry thoroughly in a desiccator) before use.[1] Use radical initiators (AIBN/Benzoyl Peroxide) strictly in anhydrous CCl₄, Benzene, or Trifluorotoluene.[1]
Troubleshooting Guide: Nucleophilic Substitution
Users often need to displace the Bromine with an amine or thiol without hydrolyzing it first.[1]
Scenario: "I get the alcohol instead of the amine product."
Diagnosis: Competition between the amine (nucleophile) and trace water/hydroxide.[1]
Protocol: The Scavenger System
-
Solvent: Switch from MeOH/EtOH (protic) to Anhydrous THF or Acetonitrile .[1]
-
Base: Avoid NaOH/KOH/Carbonates.[1] Use DIPEA (Hünig's Base) or 2,6-Lutidine .[1] These are non-nucleophilic and will sponge up the HBr without attacking the methylene group.[1]
-
Additives: Add activated 3Å Molecular Sieves to the reaction vessel to scavenge trace water in situ.
Decision Tree for Reaction Conditions
Figure 2: Selection logic for reaction conditions to minimize hydrolysis risk.
FAQ: Storage and Stability
Q: Can I store bromomethyl isoxazoles in DMSO or DMF stock solutions? A: NO.
-
Reasoning: DMSO is hygroscopic and can act as an oxidant (similar to Kornblum oxidation), converting the alkyl bromide to an aldehyde over time.[1] DMF can hydrolyze to form dimethylamine, which will displace your bromide.[1]
-
Recommendation: Store as a solid at -20°C under Argon. If a solution is required, use Anhydrous THF or DCM.[1]
Q: Which is more stable: 3-bromomethyl or 5-bromomethyl isoxazole? A: 3-bromomethyl is generally more stable. [1]
-
Reasoning: The 5-position of the isoxazole ring is electronically more connected to the oxygen atom, making the ring susceptible to base-catalyzed ring opening (cleavage of the O-N bond). Furthermore, the 5-halomethyl group is often more reactive toward nucleophiles due to the inductive effect of the adjacent oxygen.
Q: How do I dry the solid without decomposing it? A: Avoid high-vacuum ovens at elevated temperatures (>40°C). These compounds can sublime or decompose.[1]
-
Protocol: Vacuum desiccator over
at Room Temperature.
Comparative Data: Stability in Buffer Systems
Estimated stability profiles based on general
| Medium | pH | Half-Life ( | Outcome |
| 0.1 M HCl | 1.0 | Moderate (Hours) | Slow hydrolysis; Ring stable.[1] |
| Phosphate Buffer | 7.4 | Short (< 1 Hour) | Competitive hydrolysis.[1] |
| 0.1 M NaOH | 13.0 | Very Short (Seconds) | Rapid Hydrolysis + Ring Cleavage (especially 5-subst).[1] |
| Anhydrous ACN | N/A | Long (Weeks) | Stable (if acid-free).[1] |
References
-
Pinho e Melo, T. (2005).[1] Recent Advances in the Synthesis and Reactivity of Isoxazoles.[1][2] Current Organic Chemistry.[1]
-
Liu, Z., et al. (2020).[1] N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[1][3][4][5] Organic Letters (General NBS protocols).[1] [1]
-
Santa Cruz Biotechnology. (2024).[1] Product Safety and Handling: 5-(Bromomethyl)-3-methylisoxazole.[1]
-
Gripenberg, J., et al. (1969).[1] Hydrolysis of Alpha-Bromo compounds.[1] Acta Chemica Scandinavica.[1][6]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (PDF) Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. [research.amanote.com]
Minimizing side reactions during nucleophilic attack on bromomethyl isoxazoles
Subject: Minimizing Side Reactions in Nucleophilic Substitution of Bromomethyl Isoxazoles Ticket ID: ISO-BR-SN2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
The Fragile Electrophile: Core Analysis
Bromomethyl isoxazoles (e.g., 3-(bromomethyl)-5-methylisoxazole) are high-value pharmacophores but chemically deceptive.[1] While the bromomethyl group appears to be a standard primary alkyl halide primed for
The Central Conflict: You are balancing the nucleophilicity required to displace the bromide against the basicity that destroys the isoxazole ring.
Critical Failure Modes
-
N-O Bond Cleavage: The isoxazole N-O bond is the "weak link" (approx. 55 kcal/mol). Strong bases or "hard" nucleophiles can attack the ring directly or induce fragmentation, often yielding nitriles or ring-opened enamino ketones.
-
Base-Induced Elimination: The methylene protons (
to the ring and Br) are acidified by the electron-deficient heterocycle. Strong bases can trigger elimination, generating a highly reactive exocyclic fulvene-like intermediate that rapidly polymerizes (tar formation).[1] -
Competitive N-Alkylation (Regioselectivity): When using ambident nucleophiles (e.g., pyrazoles, imidazoles), the reaction often yields mixtures of regioisomers unless solvent and base are strictly controlled.
Decision Pathways: Reaction Logic
The following diagram visualizes the mechanistic competition you must manage.
Caption: Mechanistic divergence in bromomethyl isoxazole functionalization. Success depends on favoring the green path (SN2) over red paths (Elimination/Cleavage).
Troubleshooting Guide (Q&A)
This section addresses specific user "tickets" regarding experimental failures.
Issue 1: "My reaction turned into a black tar/oil with no product."
Diagnosis: Base-Induced Polymerization.[1] Root Cause: You likely used a base that was too strong (e.g., NaH, KOH, or NaOEt) or the reaction temperature was too high. The base deprotonated the methylene group, leading to elimination of HBr and formation of a reactive intermediate that polymerized. Solution:
-
Switch Base: Move to Potassium Carbonate (
) or Cesium Carbonate ( ) .[1] These are mild enough to buffer the reaction without triggering rapid elimination. -
Solvent Control: Use Acetone or Acetonitrile (MeCN) at room temperature.[1] Avoid heating above 60°C unless absolutely necessary.[1]
Issue 2: "I see the starting material disappearing, but I'm isolating a nitrile byproduct."
Diagnosis: Isoxazole Ring Cleavage.[2] Root Cause: "Hard" nucleophilic attack or reducing conditions.[1] The N-O bond is susceptible to cleavage by hard nucleophiles (like hydroxide or certain organometallics) or reductive environments.[2] Solution:
-
Buffer pH: Ensure the reaction medium remains anhydrous and strictly non-nucleophilic regarding the base.
-
Avoid Reducing Agents: Do not use conditions that could reduce the N-O bond (e.g., catalytic hydrogenation, active metals).
-
Protocol Adjustment: If your nucleophile is a salt (e.g., sodium phenoxide), add it slowly at
to keep the effective concentration of the "hard" anion low.
Issue 3: "The reaction is too slow; starting material persists after 24 hours."
Diagnosis: Poor Nucleophilicity or Solubility. Root Cause: The nucleophile may be too bulky or insoluble in the chosen solvent. Solution:
-
The Finkelstein Boost: Add 10-20 mol% Sodium Iodide (NaI) .[1] This generates the iodomethyl isoxazole in situ. The iodide is a better leaving group than bromide (
), accelerating the reaction rate significantly without requiring heat. -
Solvent Switch: Change from Acetone to DMF (Dimethylformamide) or NMP .[1] These polar aprotic solvents solvate cations better, leaving the nucleophilic anion "naked" and more reactive.
Optimized Experimental Protocols
These protocols are designed to be self-validating. If the color changes rapidly to dark brown/black, abort and cool the reaction (indicates decomposition).
Protocol A: Standard Mild Alkylation (The "Workhorse")
Best for: Amines, Thiols, and acidic Phenols.
-
Preparation: In a clean round-bottom flask, dissolve the nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].
-
Base Addition: Add
(1.5 - 2.0 equiv). Note: Use granular, anhydrous grade. -
Substrate Addition: Add 3-(bromomethyl)-5-methylisoxazole (1.0 - 1.1 equiv) dropwise at Room Temperature (RT).[1]
-
Monitoring: Stir at RT. Monitor by TLC/LC-MS at 1 hour.
-
Checkpoint: The solution should remain pale yellow or colorless. Darkening indicates side reactions.[1]
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.[1]
Protocol B: The "Finkelstein" Acceleration
Best for: Sterically hindered nucleophiles or sluggish reactions.
-
Preparation: Dissolve nucleophile (1.0 equiv) and 3-(bromomethyl)-5-methylisoxazole (1.0 equiv) in Acetone (anhydrous).
-
Catalyst: Add NaI (0.1 - 0.2 equiv).[1]
-
Base: Add
(1.2 equiv). -
Reaction: Stir at RT.
-
Workup: Standard aqueous extraction. Wash organic layer with dilute sodium thiosulfate if iodine color (brown/purple) persists.[1]
Data Summary: Solvent & Base Compatibility
| Solvent | Base | Suitability | Risk Level | Notes |
| Acetone | High | Low | Standard condition.[1] Easy workup. | |
| DMF | High | Medium | Faster rates, but harder to remove solvent.[1] | |
| THF | NaH | Low | Critical | High risk of elimination/ring opening.[1] |
| Ethanol | NaOEt | Zero | Critical | Will cause solvolysis and ring destruction.[1] |
| MeCN | High | Low | Excellent for weak nucleophiles.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use sodium hydride (NaH) to deprotonate my nucleophile first?
A: Proceed with extreme caution. If you use NaH, you must ensure the nucleophile consumes all the hydride before adding the bromomethyl isoxazole. Excess hydride will attack the isoxazole ring or cause elimination. We recommend
Q: Why is my product yield lower for 5-bromomethyl isoxazoles compared to 3-bromomethyl isomers? A: Electronic differences.[1] The 5-position is electronically different due to the oxygen's proximity. However, the primary cause is often steric. Ensure your specific isomer is stable; 4-bromomethyl isoxazoles, for example, are notoriously unstable.[1]
Q: Can I heat the reaction to reflux to speed it up? A: Avoid refluxing in high-boiling solvents (like DMF). If you must heat, limit it to 40-50°C. Isoxazoles are thermally sensitive in the presence of nucleophiles.
References
-
PubChem. Compound Summary: 3-(Bromomethyl)-5-methylisoxazole (CID 2776304).[1] National Library of Medicine. [Link][1]
-
Royal Society of Chemistry. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Org.[1][6][9] Biomol. Chem. [Link]
Sources
- 1. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]
- 9. (PDF) Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation [academia.edu]
Optimizing crystallization conditions for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
The following guide serves as a specialized Technical Support Center for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile . It is designed to move beyond basic recipes and into process engineering, addressing the specific chemical behaviors of the bromomethyl-isoxazole pharmacophore.
Ticket Subject: Optimization of this compound (BMIB) Ticket ID: CRY-ISOX-092 Status: Open Assigned Specialist: Senior Process Chemist
Executive Summary
The crystallization of this compound (BMIB) presents a classic "competing impurity" challenge. The primary difficulty is not the crystallization itself, but the rejection of the des-bromo (starting material) and di-bromo (over-reaction) impurities , which possess crystal lattices nearly isostructural to the product. Furthermore, the benzylic-like C-Br bond on the isoxazole ring is thermally labile, requiring strict thermal budgets.
This guide outlines a Solvent-Mediated Phase Separation strategy to maximize purity while preserving yield.
Module 1: Critical Quality Attributes (CQA) & Solubility Profile
Before attempting crystallization, you must understand the solubility landscape. This molecule exhibits "Goldilocks" polarity: too polar for pure hydrocarbons, too lipophilic for water/alcohols.
Solubility Data Table (Estimated at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Role in Process |
| Halogenated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Extraction / Dissolution |
| Esters | Ethyl Acetate (EtOAc) | High (100-150 mg/mL) | Primary Solvent |
| Aromatics | Toluene / Chlorobenzene | Moderate (50-80 mg/mL) | High-Temp Solvent |
| Alkanes | Heptane / Hexane | Low (<5 mg/mL) | Anti-Solvent |
| Alcohols | Methanol / Ethanol | Moderate* | Avoid (Risk of solvolysis) |
⚠️ CRITICAL WARNING: Avoid protic solvents (Alcohols, Water) at elevated temperatures (>40°C). The bromomethyl group is highly susceptible to SN2 solvolysis, converting your product into the hydroxymethyl impurity, which acts as a potent crystal growth inhibitor.
Module 2: The "Golden" Protocol (Ethyl Acetate / Heptane System)
This protocol uses a cooling + anti-solvent hybrid approach.[1] This is superior to simple evaporation because it maintains a constant supersaturation ratio, preventing the occlusion of the di-bromo impurity.
Step-by-Step Methodology
1. Dissolution (The Thermal Budget)
-
Action: Dissolve crude BMIB in Ethyl Acetate (5 vol) (5 mL per gram of solid).
-
Temperature: Heat to 45–50°C . Do not reflux (77°C) unless necessary.
-
Why? Minimizing heat stress prevents thermal degradation (HBr elimination).
2. Polish Filtration
-
Action: Filter the warm solution through a 0.45 µm PTFE membrane.
-
Why? Removes inorganic salts (succinimide byproducts) that act as non-selective nucleation sites.
3. The Nucleation Point (Cloud Point)
-
Action: While stirring at 45°C, slowly add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Ratio Target: Usually reached at roughly 1:1 EtOAc:Heptane.
4. Seeding (The Polymorph Lock)
-
Action: Add 0.5 wt% of pure seed crystals.
-
Action: Hold temperature at 45°C for 30 minutes ("Aging").
-
Why? This allows the seed surface to normalize and prevents "oiling out" (Liquid-Liquid Phase Separation).
5. Controlled Cooling
-
Action: Ramp down to 0°C at a rate of 10°C per hour .
-
Action: Once at 0°C, add remaining anti-solvent (Heptane) to reach a final ratio of 1:4 (EtOAc:Heptane) .
6. Isolation
-
Action: Filter immediately. Wash with cold 1:4 EtOAc:Heptane.
-
Drying: Vacuum oven at 35°C.
Module 3: Impurity Rejection Logic
The synthesis of this intermediate (via Wohl-Ziegler bromination) generates a statistical mixture. Your crystallization must act as a filter.
The Impurity Landscape
-
Impurity A (Starting Material - Methyl): More soluble than Product. Stays in Mother Liquor.
-
Impurity B (Di-bromo): Less soluble / Similar solubility. Co-crystallizes easily.
-
Impurity C (Succinimide): Insoluble in organics. Removed by Polish Filtration.
Process Flow Diagram (Graphviz)
The following diagram illustrates the decision logic for handling the reaction mixture to ensure impurity rejection.
Figure 1: Optimized process flow for the purification of BMIB, highlighting the critical seeding and filtration steps.
Module 4: Troubleshooting & FAQ
Q1: The solution "oiled out" (turned into a sticky gum) instead of crystallizing. Why?
-
Root Cause: The supersaturation was too high, or you added the anti-solvent (Heptane) too fast. This pushes the system into the "labile zone" where liquid-liquid phase separation occurs before crystal nucleation.
-
Fix: Re-heat to dissolve the oil. Add more Ethyl Acetate (increase solvency). Add the Heptane much slower. Seeding is mandatory to prevent this.
Q2: My HPLC shows 5% Di-bromo impurity in the final crystals. How do I remove it?
-
Root Cause: The Di-bromo species is structurally very similar and can form a solid solution.
-
Fix: You cannot remove this by simple washing. You must perform a recrystallization from Isopropyl Alcohol (IPA) .
-
Note: While alcohols are risky (see Module 1), IPA is sterically hindered and safer than Methanol. Dissolve in hot IPA (60°C), cool rapidly. The Di-bromo is often significantly less soluble in IPA and can be filtered off hot if it precipitates first, or stays in solution if the lattice energy differs. (Empirical screening required here).
-
Q3: The crystals are turning yellow/brown during drying.
-
Root Cause: Thermal decomposition.[2] The benzylic bromide is eliminating HBr, which oxidizes to form colored species.
-
Fix: Lower drying temperature to <35°C. Ensure the vacuum is strong. Store the solid in the dark at 4°C.
Q4: Can I use Toluene instead of Ethyl Acetate?
-
Answer: Yes. Toluene is an excellent solvent for this system.
-
Pros: Higher boiling point allows for better dissolution of stubborn impurities.
-
Cons: harder to remove residual solvent (higher boiling point). Toluene solvates are common; check your NMR for trapped solvent.
-
References & Authority[4][5][6]
-
Valdecoxib Synthesis Pathways: Talley, J. J., et al. "Preparation of substituted isoxazoles for use as anti-inflammatory agents."[3] U.S. Patent 5,633,272. (Describes the general synthesis and handling of 3,4-diarylisoxazole intermediates).
-
Bromination of Isoxazoles: Liu, Z., et al. "Process Development and Synthesis of Process-Related Impurities...". Molecules, 2022.[4] (Discusses the formation of mono- vs di-bromo impurities in similar benzylic systems).
-
Crystallization of Labile Bromides: Tung, H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley, 2009. (General reference for anti-solvent crystallization strategies for reactive intermediates).
-
Safety Data (Lachrymators): Sigma-Aldrich Safety Data Sheet for 3-(Bromomethyl)benzonitrile (Structural analog).
Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent and lachrymator. All operations must be performed in a functioning fume hood.
Sources
- 1. Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Handling moisture sensitivity of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Welcome to the technical support guide for 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and moisture-sensitive compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to overcome common experimental challenges.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step solutions.
Question: Why is the yield of my reaction involving this compound consistently low or non-existent?
Possible Causes & Solutions:
-
Degradation of Starting Material: The primary culprit for low yields is often the degradation of the this compound starting material due to moisture. The benzylic bromide is highly susceptible to hydrolysis.[1][2]
-
Verification: Before starting your reaction, verify the integrity of your starting material. A simple method is to run a quick proton NMR (¹H-NMR). The presence of a singlet peak corresponding to the benzylic alcohol derivative, 3-[5-(hydroxymethyl)-3-isoxazolyl]Benzonitrile, alongside your starting material's characteristic benzylic bromide singlet, is a clear indicator of hydrolysis.
-
Solution: If degradation is confirmed, it is crucial to use a fresh, unopened vial of the reagent or purify the existing material if possible (though prevention is far easier). Always handle the compound under strictly anhydrous and inert conditions.[3][4][5]
-
-
Improper Reaction Setup: Even trace amounts of moisture in your reaction setup can lead to significant byproduct formation.
-
Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120 °C or by flame-drying under vacuum.[4][5] The reaction should be assembled hot and allowed to cool under a stream of dry, inert gas (argon or nitrogen).[4] Use septa that have been oven-dried and stored in a desiccator.
-
-
Solvent Purity: The use of insufficiently dried solvents is a common oversight.
-
Solution: Employ freshly distilled, anhydrous solvents or solvents from a sealed bottle over molecular sieves.[5] For particularly sensitive reactions, consider using a solvent from a recently opened bottle of an anhydrous grade solvent.
-
-
Atmospheric Contamination: Exposure to ambient air, even for brief periods, can introduce enough moisture to affect the reaction.
Question: My analysis (e.g., LC-MS, NMR) shows the presence of significant, unexpected byproducts. What are they and how can I avoid them?
Possible Byproducts & Prevention:
-
Primary Hydrolysis Product: The most common byproduct is 3-[5-(hydroxymethyl)-3-isoxazolyl]Benzonitrile, formed by the reaction of the bromomethyl group with water.[1][2][7]
-
Mechanism: This is a classic SN1 or SN2-type reaction where water acts as the nucleophile.
-
Prevention: The most effective preventative measure is the strict exclusion of water from the reaction system. This includes using anhydrous solvents, properly dried glassware, and maintaining an inert atmosphere.[3][5]
-
-
Isoxazole Ring-Opening Products: While generally more stable than oxazoles, the isoxazole ring can be susceptible to cleavage under certain conditions, such as strongly acidic or basic environments, which can be exacerbated by the presence of water.[8][9]
-
Mechanism: Hydrolysis can lead to the formation of β-dicarbonyl compounds or their derivatives.
-
Prevention: Maintain a neutral pH for your reaction if the chemistry allows. If acidic or basic conditions are required, ensure the reaction is completely anhydrous to minimize hydrolytic degradation pathways.
-
The diagram below illustrates the primary degradation pathway of this compound due to moisture.
Caption: Moisture-induced degradation pathways.
The following workflow provides a systematic approach to troubleshooting failed or low-yielding reactions.
Caption: Troubleshooting workflow for reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of this compound.
Question: What are the optimal storage conditions for this compound?
The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[10] It is crucial to store it in a cool, dry place, away from moisture and light.[11] A desiccator or a dry box is highly recommended for long-term storage.
Question: What are the visual signs of compound degradation?
While the compound itself is typically a white to off-white solid, signs of degradation may not always be visually apparent.[12] A change in color or texture could indicate decomposition. However, the most reliable method for detecting degradation is through analytical techniques like NMR or LC-MS, which can identify hydrolysis byproducts.
Question: What solvents are compatible with this compound?
For reactions, anhydrous aprotic solvents are the best choice. These include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Toluene
-
N,N-Dimethylformamide (DMF) - use with caution as it can be difficult to render completely anhydrous.
Avoid protic solvents like water, methanol, and ethanol unless they are part of the intended reaction, as they will readily react with the bromomethyl group.[1]
Question: What analytical techniques are best for monitoring reactions with this compound?
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress. The starting material, being a benzylic bromide, is relatively nonpolar, while the hydrolyzed alcohol byproduct will be significantly more polar.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting material and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is excellent for identifying the characteristic signals of the benzylic CH₂Br group in the starting material and the corresponding CH₂OH signal of the hydrolysis product.
Question: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound presents several hazards. It is a lachrymator (causes tearing) and is corrosive.[13] It can cause severe skin and eye burns.[14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors.[13]
III. Experimental Protocols
Protocol 1: Inert Atmosphere Handling of Solid this compound
This protocol details the steps for safely weighing and dispensing the solid reagent while minimizing exposure to air and moisture.[3][5][10]
-
Preparation: Place the sealed container of the reagent, along with any necessary spatulas and weigh boats, into the antechamber of a glovebox.
-
Purging: Evacuate and refill the antechamber with inert gas (e.g., argon) at least three times.
-
Transfer: Move the items into the main chamber of the glovebox.
-
Dispensing: Open the reagent container inside the glovebox. Weigh the desired amount of the solid into a tared, oven-dried flask.
-
Sealing: Securely seal the reaction flask with a septum and Parafilm before removing it from the glovebox. Tightly reseal the main reagent container.
If a glovebox is unavailable, a Schlenk line can be used. The solid can be quickly weighed in the open and added to a flask that is then immediately attached to the Schlenk line and subjected to several vacuum/inert gas cycles.
Protocol 2: A Typical Nucleophilic Substitution Reaction Setup
This protocol outlines the setup for a reaction where this compound is used as an electrophile.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at >120 °C for at least 4 hours.[4]
-
Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon from a Schlenk line. Use a bubbler to monitor the gas flow.[5]
-
Reagent Addition (Solid): Add the pre-weighed this compound to the reaction flask under a positive flow of inert gas.
-
Solvent and Reagent Addition (Liquid): Add anhydrous solvent and any liquid reagents via a gas-tight syringe through a rubber septum.[15] Ensure the syringe has been dried and purged with inert gas before use.[5]
-
Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution if the product is stable to water).
By adhering to these rigorous techniques and understanding the chemical sensitivities of this compound, researchers can significantly improve the reliability and success of their experiments.
IV. Quantitative Data Summary
| Parameter | Recommended Specification | Rationale |
| Storage Humidity | As low as possible; in a desiccator or dry box | Prevents hydrolysis of the benzylic bromide.[1] |
| Inert Gas Purity | High purity (≥99.998%) | Minimizes contamination with oxygen and water. |
| Anhydrous Solvent Water Content | <50 ppm | Crucial for preventing byproduct formation. |
| Glassware Drying Temperature | >120 °C | Ensures removal of adsorbed water from glass surfaces.[4] |
References
-
Wikipedia. Air-free technique. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
PubChem. Benzyl Bromide. [Link]
-
Vaia. Problem 269 Benzyl bromide reacts with... [Link]
-
ResearchGate. Isotope experiment of benzyl bromide with water-¹⁸O. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]
-
PubMed. Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. [Link]
-
PubChem. 3-(Bromomethyl)-5-fluorobenzonitrile. [Link]
Sources
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-(Brommethyl)-Benzonitril, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 13. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Removing unreacted starting materials from 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile product
Executive Summary & Chemical Context
User Profile: Medicinal Chemists, Process Development Scientists. Molecule Overview: The target, 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile , is a bifunctional intermediate containing a sensitive alkyl bromide (electrophile) and a benzonitrile core. It is typically synthesized via a [3+2] dipolar cycloaddition between 3-cyanobenzonitrile oxide (generated in situ from the oxime) and propargyl bromide (3-bromopropyne).
The Challenge: Users frequently report difficulty removing the excess propargyl bromide (a toxic lachrymator) and separating the "furoxan" dimer byproduct without degrading the sensitive bromomethyl group.
Core Directive: This guide prioritizes non-destructive purification . We avoid strong bases that hydrolyze the alkyl bromide and focus on polarity-based separation and azeotropic removal of volatiles.
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, analyze your crude reaction mixture via TLC (Thin Layer Chromatography) or LC-MS.
Figure 1: Purification decision tree based on impurity profile. Note that Propargyl Bromide removal is the mandatory first step for safety.
Troubleshooting Guides & Protocols
Module A: The "Lachrymator" Issue (Propargyl Bromide)
Issue: Propargyl bromide is volatile but "sticky," often remaining as an oil that irritates eyes/lungs even after rotary evaporation. Mechanism: Simple evaporation often fails because the boiling point (88-90°C) is high enough that traces remain trapped in the crude oil.
Protocol A: Toluene Azeotropic Removal
-
Concentrate: Remove the bulk reaction solvent (usually THF or DMF) under reduced pressure.
-
Dissolve: Redissolve the crude residue in Toluene (approx. 5-10 mL per gram of crude).
-
Evaporate: Concentrate again on the rotary evaporator. Toluene forms a co-distillation effect, "chasing" the propargyl bromide out of the mixture.[1]
-
Repeat: Perform this step 3 times .
-
Verify: Check the oil; the sharp, pungent odor of propargyl bromide should be absent.
Expert Insight: Do not attempt to wash propargyl bromide out with water; it is immiscible and will remain in your organic layer. Physical removal via azeotrope is the only reliable method without using nucleophilic scavengers that might attack your product [1].
Module B: The "Streaking" Issue (Chromatography)
Issue: The product degrades or streaks on silica gel, leading to poor yield. Mechanism: Standard silica gel is slightly acidic (pH 6.5-7.0). The bromomethyl group is a benzylic-like halide, highly susceptible to hydrolysis or elimination on acidic surfaces, especially if the run is slow.
Protocol B: Neutralized Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Eluent System: Hexanes : Ethyl Acetate (Gradient 95:5 → 70:30).
-
Crucial Modification: Do NOT use Triethylamine (TEA). TEA is nucleophilic and will displace the bromide to form a quaternary ammonium salt.
Step-by-Step:
-
Slurry Preparation: If the crude is an oil, dissolve in a minimum amount of DCM.
-
Loading: Load onto the column.
-
Elution: Run a gradient.
-
Propargyl bromide (if any remains) elutes first (very non-polar).
-
Product (Isoxazole-Benzonitrile) elutes second.
-
Furoxan Dimer elutes later (often overlaps, see Module C).
-
Unreacted Oxime elutes last (very polar due to -OH).
-
-
Speed: Run the column fast . Limit silica contact time to <30 minutes to prevent degradation [2].
Data Table: Elution Order (Hex/EtOAc)
| Compound | Rf (30% EtOAc/Hex) | Polarity | Notes |
|---|---|---|---|
| Propargyl Bromide | > 0.90 | Non-polar | Volatile, UV active (weak) |
| Target Product | 0.45 - 0.55 | Medium | UV Active, stains w/ KMnO4 |
| Furoxan Dimer | 0.35 - 0.45 | Medium | Often co-elutes; requires crystallization |
| 3-Cyanobenzaldehyde | 0.30 | Medium | Hydrolysis byproduct |
| Oxime SM | < 0.15 | Polar | Trails/Streaks heavily |
Module C: The "Stubborn Dimer" (Furoxan Removal)
Issue: A byproduct spot runs just below the product and cannot be separated by columns. Mechanism: The nitrile oxide intermediate dimerizes to form a furoxan. This is structurally similar to the isoxazole but lacks the alkyl bromide chain, affecting solubility.
Protocol C: Selective Recrystallization Isoxazoles often crystallize well, whereas the oily dimer and remaining impurities stay in the mother liquor.
-
Solvent Choice: Ethanol/Water or Heptane/Ethyl Acetate .
-
Dissolution: Dissolve the semi-pure solid in hot Ethanol (approx. 60°C).
-
Precipitation: Add warm water dropwise until slight turbidity persists.
-
Cooling: Allow to cool to Room Temp, then 4°C.
-
Filtration: Filter the white needles. The yellow/orange dimer usually remains in the filtrate.
Validation: Literature on similar 3-phenyl-5-bromomethylisoxazoles confirms that while silica is possible, recrystallization is superior for removing the specific dimer impurities inherent to the nitrile oxide route [3].
Frequently Asked Questions (FAQ)
Q: Can I use a basic wash (NaOH or NaHCO3) to remove the unreacted oxime? A: Proceed with extreme caution. While the oxime is acidic (pKa ~11) and can be deprotonated, the bromomethyl group on your product is an electrophile. Strong bases (NaOH) will hydrolyze it to the alcohol (hydroxymethyl).
-
Safe Alternative: Use a cold, saturated NaHCO3 wash (rapid, <2 mins contact time) only if absolutely necessary. Otherwise, rely on chromatography where the oxime is retained on the silica.
Q: My product turned from white to yellow on the shelf. What happened? A: This indicates degradation. The alkyl bromide is releasing HBr, which autocatalyzes further decomposition.
-
Fix: Store the product at -20°C under Argon. Ensure all traces of acid (from silica) are removed. A final recrystallization usually stabilizes the solid.
Q: I see a new spot on TLC after using Methanol in my column. Why? A: You likely formed the methyl ether. The bromomethyl group is reactive enough to undergo Solvolysis (SN1/SN2) with methanol, especially on acidic silica. Never use methanol in the purification of this specific alkyl bromide [4].
References
-
BenchChem Technical Support. (2025).[2] Removal of Unreacted Bromine and Alkyl Halides from Reaction Mixtures. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions. (Demonstrates stability of bromomethyl isoxazoles on silica). Retrieved from
-
Royal Society of Chemistry. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (Discusses nitrile oxide cycloaddition and purification logic). Retrieved from
-
University of Rochester. (2024). Tips and Tricks: Recrystallization Solvents for Isoxazole Derivatives. Retrieved from
Sources
Validation & Comparative
High-Resolution 1H NMR Structural Validation: 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
[1]
Executive Summary & Application Context
In the development of heterocyclic pharmacophores, This compound serves as a critical electrophilic intermediate.[1] It is frequently employed to introduce the 3-aryl-isoxazole moiety into bioactive scaffolds (e.g., Factor Xa inhibitors, antimicrobial agents) via nucleophilic substitution at the bromomethyl site.[1]
This guide provides a comparative structural analysis, distinguishing the target 3,5-disubstituted isoxazole from its prevalent synthetic alternatives: the 3,4-regioisomer (a common byproduct of [3+2] cycloaddition) and the hydroxymethyl precursor .[1] While LC-MS confirms molecular weight, only 1H NMR provides the definitive regiochemical resolution required for drug substance release.[1]
Structural Analysis & Theoretical Grounding
The Challenge of Regioselectivity
The synthesis typically involves the 1,3-dipolar cycloaddition of 3-cyanobenzonitrile oxide with propargyl bromide.[1] This reaction is regioselective but not regiospecific.[1][2]
-
Target (Product): 3,5-disubstituted isomer (sterically and electronically favored).
-
Alternative (Impurity): 3,4-disubstituted isomer (sterically crowded, minor byproduct).[1][2]
NMR Diagnostic Strategy
The distinction relies on the chemical shift of the isoxazole ring proton and the coupling patterns of the aromatic benzonitrile core.[1]
| Feature | Target: 3,5-Isomer | Alternative: 3,4-Isomer | Mechanistic Cause |
| Isoxazole Proton | H4 ( | H5 ( | H5 is adjacent to the electronegative Oxygen, causing significant deshielding.[1] H4 is shielded by the |
| Proximity to the ring nitrogen in the 3,4-isomer alters the magnetic environment slightly.[1] | |||
| Symmetry | Asymmetric | Asymmetric | Both isomers lack symmetry, requiring full assignment of the benzonitrile ring.[1][2] |
Comparative Spectral Data
The following data compares the target molecule against its critical "alternatives"—the regioisomer and the hydrolyzed impurity (alcohol).[1]
Solvent:
Table 1: Chemical Shift Comparison
| Assignment | Target Product (3,5-isomer) | Regio-Alternative (3,4-isomer) | Hydrolysis Alternative ( | Multiplicity ( |
| Isoxazole Ring | Singlet (Diagnostic) | |||
| Methylene ( | Singlet | |||
| Ar-H (Ortho to CN) | Singlet/m | |||
| Ar-H (Para to CN) | Doublet ( | |||
| Ar-H (Meta to CN) | Doublet ( | |||
| Ar-H (Meta to both) | Triplet ( |
Note: Chemical shifts are characteristic values derived from structure-activity relationships of 3-aryl-5-substituted isoxazoles [1][2].[1] The H4 proton shift is the "Go/No-Go" parameter.[1]
Experimental Protocol: Structural Validation Workflow
To ensure reproducibility and prevent solvent-induced degradation (solvolysis of the alkyl bromide), follow this protocol.
Step 1: Sample Preparation[2]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent Choice: Use
(99.8% D) neutralized with silver foil or basic alumina if the solution is acidic.[1] -
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
Step 2: Acquisition Parameters[1][2]
-
Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to
seconds. -
Scans: 16–64 scans are sufficient for >95% purity samples.[1][2]
Step 3: Processing & Analysis[1][2]
-
Phasing: Apply manual phasing. Autophasing often distorts the baseline around the solvent peak, obscuring the
signal.[1] -
Integration: Calibrate the Methylene singlet (
4.55) to 2.00.[1][2] -
Verification: Check the Isoxazole H4 integral.[1][3] It must be 1.00 (
0.05).[1][2] If it is < 0.9, check for the presence of the H5 regioisomer peak at 8.45.[1]
Decision Logic & Workflow Visualization
The following diagram outlines the logical pathway for validating the product against its alternatives using the spectral data derived above.
Caption: Logical decision tree for distinguishing the target 3,5-isoxazole from regioisomeric and hydrolyzed impurities based on 1H NMR shifts.
Performance Comparison: NMR vs. Alternatives
Why rely on NMR when LC-MS is faster?
| Metric | 1H NMR (Recommended) | LC-MS (Alternative) | HPLC-UV |
| Regio-Specificity | High. Definitively distinguishes 3,5 vs 3,4 isomers via H4/H5 shift.[1] | Low. Both isomers have identical Mass ( | Medium. Requires authentic standards of both isomers to confirm retention times. |
| Quantification | Absolute. qNMR can determine purity without a reference standard.[1][2] | Relative. Ionization efficiency differs between isomers/impurities.[1][2] | Relative. Extinction coefficients ( |
| Throughput | Low (10-15 mins/sample).[1] | High (2-5 mins/sample). | High (5-10 mins/sample). |
References
-
Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-NMR. Source: CORE (UK) / J. Heterocyclic Chem. Context:[1][2] Establishes the diagnostic H4 proton shift (
6.3–6.8) for 3,5-disubstituted systems vs H5 ( > 8.[1][2]0) for 3,4-isomers.[1][2] URL:[Link][1][2] -
Synthesis of trifluoromethylated isoxazoles and their elaboration. Source: Royal Society of Chemistry (RSC).[1][2] Context: Provides experimental NMR data for 5-(bromomethyl)-3-aryl-isoxazole analogs, confirming the
shift range. URL:[Link] -
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol. Source: ResearchGate.[1][2][4] Context: Comparative data for the hydroxymethyl impurity (
) shifts.[1] URL:[Link] -
Reactivity of benzonitrile towards propargyl bromide. Source: ResearchGate.[1][2][4] Context: Discusses the regioselectivity of propargyl bromide additions, relevant to the formation of the target scaffold. URL:[Link][1][2]
Comparative Mass Spectrometry Guide: Characterization of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Executive Summary
Molecule: 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Formula:
This guide provides a technical analysis of the mass spectrometric behavior of this compound. Unlike standard spectral libraries, this document focuses on the mechanistic causality of fragmentation, comparing the diagnostic utility of Electron Impact (EI) versus Electrospray Ionization (ESI) and contrasting the isotopic signature against chlorinated analogs.
Structural Analysis & Isotopic Signatures
The defining feature of this molecule is the presence of a labile bromomethyl group attached to an isoxazole core. Validation of this structure relies heavily on the unique isotopic abundance of bromine.
Comparative Isotopic Pattern: Bromo vs. Chloro Analogs
When verifying the synthesis of the brominated intermediate (vs. a potential chlorinated impurity or analog), the Mass Spectrum (MS) provides an immediate "fingerprint" based on the M and M+2 ratios.
| Feature | Brominated Target ( | Chlorinated Analog ( |
| Natural Abundance | ~50.7% / 49.3% | ~75.8% / 24.2% |
| Spectral Appearance | 1:1 Doublet (Twin peaks of equal height) | 3:1 Ratio (M is 3x higher than M+2) |
| Diagnostic Value | Confirms successful bromination. | Indicates reactant contamination or halogen exchange. |
| Bond Strength (C-X) | Weaker (~276 kJ/mol). Promotes rapid loss of radical ( | Stronger (~338 kJ/mol). Molecular ion ( |
Ionization Technique Comparison: EI vs. ESI
For a comprehensive characterization, both Hard (EI) and Soft (ESI) ionization techniques are recommended.[1] They serve complementary roles in the drug development workflow.
Technique 1: Electron Impact (EI) - 70 eV[2]
-
Role: Structural Elucidation & Fingerprinting.
-
Mechanism: High-energy electron bombardment causes extensive fragmentation.
-
Key Observation: The molecular ion (
) is present but often weak due to the labile C-Br bond. -
Dominant Pathway: Homolytic cleavage of the C-Br bond to form the stable
cation.
Technique 2: Electrospray Ionization (ESI) - Positive Mode
-
Role: Purity Analysis & Molecular Weight Confirmation.
-
Mechanism: Soft ionization via protonation
. -
Key Observation: Preserves the integrity of the molecule. The Base Peak is typically the protonated parent ion doublet (m/z 263/265).
-
Adducts: Watch for
(+22 Da) or (+38 Da) if salts are present in the LC mobile phase.
Mechanistic Fragmentation Pathways[3]
The fragmentation of this compound follows three distinct mechanistic cascades. Understanding these pathways is crucial for interpreting MS/MS (tandem MS) data.
Pathway A: The Halide Loss (Dominant)
The weakest link is the exocyclic C-Br bond.
-
Step 1: Homolytic cleavage releases a Bromine radical (
). -
Result: Formation of a resonance-stabilized cation at m/z 183. This is the "gateway" ion for further fragmentation.
Pathway B: Isoxazole Ring Collapse
The isoxazole ring is thermally and electronically sensitive.
-
Step 1: Cleavage of the weak N-O bond.
-
Step 2: Retro-1,3-dipolar cycloaddition or rearrangement to an azirine intermediate.
-
Result: Loss of neutral fragments such as CO (28 Da) or HCN (27 Da) from the heterocyclic core.
Pathway C: Nitrile Elimination
The benzonitrile moiety is robust but can fragment under high energy.
-
Mechanism: Expulsion of HCN from the phenyl ring.
-
Result: Formation of benzyne-type radical cations (m/z 76 range), typically seen only in high-energy EI spectra.
Visualization: Fragmentation Logic Flow
The following diagram maps the causal relationships between the parent molecule and its primary fragments.
Caption: Figure 1. Proposed fragmentation tree for this compound under ESI-MS/MS conditions. The loss of Bromine is the rate-limiting fragmentation step.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol includes a System Suitability Test (SST) .
Method: LC-MS/MS (ESI Mode)
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC Grade).
-
Dilution: Dilute 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final concentration ~10 µg/mL.
-
Why Formic Acid? To ensure protonation
and improve ionization efficiency in positive mode.
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Logic: The molecule is moderately lipophilic (Benzonitrile + Bromine). It will elute late in the gradient (approx. 3.5 - 4.0 min).
3. MS Parameters (Generic Q-TOF/Triple Quad):
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Ramp 10 -> 40 eV.
-
Low CE (10 eV): Preserves Parent (263/265).
-
High CE (30-40 eV): Forces fragmentation to m/z 183 and 155.
-
4. System Suitability Test (SST):
-
Criterion 1: Signal-to-Noise ratio > 100:1 for the m/z 263 peak.
-
Criterion 2: Isotopic ratio of m/z 263 to 265 must be between 0.9 and 1.1.
-
Failure Mode: If ratio is ~3:1, check for Chlorine contamination. If ratio is distorted, check detector saturation.
Workflow Diagram
Caption: Figure 2. Step-by-step analytical workflow for validating the identity of the target intermediate.
Data Summary: Diagnostic Ion Table
The following table summarizes the theoretical and observed ions expected in a high-resolution mass spectrum (HRMS).
| Ion Identity | Formula | Theoretical m/z ( | Theoretical m/z ( | Relative Abundance (Est.) | Origin |
| Molecular Ion | 262.98 | 264.98 | 100% (Base) | Parent | |
| Sodium Adduct | 284.96 | 286.96 | Variable | ESI Artifact | |
| Fragment 1 (Loss of HBr) | 183.05 | -- | High (in MS2) | C-Br Cleavage | |
| Fragment 2 (Ring Open) | 155.06 | -- | Medium | Loss of CO from 183 | |
| Benzonitrile Fragment | 103.04 | -- | Low | Linkage Cleavage |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[4] Journal of Mass Spectrometry, 39(3), 272–283. (Mechanistic basis for isoxazole N-O cleavage).
-
NIST Mass Spectrometry Data Center. "Benzonitrile Mass Spectrum." NIST Chemistry WebBook. (Reference for benzonitrile substructure fragmentation).
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared Spectroscopy of Nitrile vs. Isoxazole: A Comparative Technical Guide
Topic: Infrared (IR) Spectroscopy Peaks for Nitrile and Isoxazole Functional Groups Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry and organic synthesis, distinguishing between nitrile (
This guide provides a definitive spectral comparison between these two moieties. While nitriles offer a "textbook" diagnostic signal in the silent region of the IR spectrum, isoxazoles require a more nuanced multi-peak confirmation in the fingerprint region. This document details the vibrational modes, expected frequency ranges, and experimental protocols to reliably differentiate these groups.
Fundamental Vibrational Principles
To interpret the spectra accurately, one must understand the mechanical origin of the peaks.
-
Nitrile (
): The triple bond between carbon and nitrogen is stiff and highly polar.[1] This results in a stretching vibration that is both high in energy (high wavenumber) and intensity.[1][2] Because it falls in a region ( ) where few other bonds absorb (excluding alkynes and azides), it is considered one of the most diagnostic peaks in IR spectroscopy. -
Isoxazole (Heterocyclic Ring): The isoxazole ring does not have a single "isoxazole peak." Instead, it exhibits a pattern of skeletal ring vibrations involving
and bonds, coupled with stretching.[3] Identification relies on observing a set of absorptions in the double-bond and fingerprint regions, confirming the aromatic character of the heterocycle.
Comparative Analysis: Peak Assignments
The following table summarizes the primary diagnostic bands. Note that values may shift based on conjugation and solvent environment.
| Feature | Nitrile ( | Isoxazole (1,2-Oxazole Ring) |
| Primary Diagnostic Region | ||
| Key Peak 1 | ||
| Key Peak 2 | N/A (Usually a single band). | |
| Secondary Features | Conjugation lowers frequency to | |
| Interference Risk | Low (Alkynes, Azides, Isocyanates). | High (Aromatics, Alkenes, Amides).[5] |
| Detection Strategy | Binary: Presence/Absence of 2200 peak. | Pattern Matching: Co-occurrence of C=N, C=C, and N-O bands.[3] |
Detailed Spectral Breakdown
A. The Nitrile Signature
The nitrile stretch is the "gold standard" for reaction monitoring.
-
Saturated Nitriles: Typically appear at
. -
Aromatic/Conjugated Nitriles: The conjugation reduces the bond order slightly, shifting the peak to lower wavenumbers, typically
. -
Intensity: The peak is usually strong due to the large dipole moment change (
) during vibration.[1] However, in molecules with high symmetry or competing dipoles, the intensity can decrease.
B. The Isoxazole Fingerprint
Identifying an isoxazole ring requires looking for the "breathing" of the aromatic system.
-
Stretch (
): This is often the most distinct band but can overlap with alkene stretches or amide I bands. In 3,5-disubstituted isoxazoles, this band is often sharp and distinct. -
Ring Skeletal Vibrations (
): A series of 2-3 bands often appears here, corresponding to the coupling of C-C and C-N bonds. -
Stretch (
): While theoretically diagnostic, this bond vibration is often coupled with other ring modes, making it difficult to assign definitively without computational support. It typically manifests as a medium-intensity band near or depending on substitution.
Experimental Methodology: Protocol for Differentiation
When synthesizing isoxazoles (e.g., via nitrile oxide cycloaddition) or monitoring their ring opening, the choice of sampling technique affects data quality.
Technique Selection: ATR vs. Transmission (KBr)
-
Attenuated Total Reflectance (ATR):
-
Best for: Routine screening, reaction monitoring (liquids/oils), high-throughput.
-
Pros: Zero sample prep, easy to clean.
-
Cons: Lower sensitivity; penetration depth is wavelength-dependent (peaks at lower wavenumbers appear stronger relative to high wavenumbers).
-
-
Transmission (KBr Pellet):
-
Best for: Publication-quality spectra, resolving weak overtone bands, solid samples where crystal packing matters.
-
Pros: Higher signal-to-noise ratio, no refractive index correction needed.
-
Cons: Moisture sensitivity (hygroscopic KBr), requires pressing equipment.
-
Step-by-Step Protocol: Monitoring Isoxazole Synthesis
-
Baseline Acquisition: Acquire the IR spectrum of the starting material (e.g., propargyl alcohol or alkyne). Note the
stretch ( ) or stretch ( ). -
Reaction Aliquot: Take a
aliquot of the reaction mixture. -
Workup (Miniature):
-
Dilute with
ethyl acetate. -
Wash with
water (to remove salts/catalysts). -
Dry organic layer over
. -
Evaporate solvent under a stream of nitrogen.
-
-
Measurement:
-
Place the residue on the ATR crystal (Diamond or ZnSe).
-
Acquire spectrum (16 scans,
resolution).
-
-
Analysis:
-
Look for: Disappearance of alkyne peaks.
-
Look for: Appearance of
( ) and ( ). -
Crucial Check: Ensure no strong peak appears at
. If a peak appears here, the isoxazole may have ring-opened to a cyanoketone (nitrile).
-
Visualizations
Diagram 1: Spectral Decision Tree
This logic flow helps researchers quickly classify an unknown intermediate as a Nitrile, Isoxazole, or Ring-Opened Byproduct.
Caption: Decision tree for distinguishing intact isoxazole rings from nitrile-based precursors or degradation products.
Diagram 2: Experimental Workflow (Synthesis Monitoring)
This workflow illustrates the process of monitoring the [3+2] cycloaddition reaction.
Caption: Workflow for monitoring isoxazole synthesis via ATR-FTIR, ensuring complete consumption of alkyne precursors.
Case Study: The Boulton-Katritzky Rearrangement
A classic application of this spectral comparison is monitoring the Boulton-Katritzky rearrangement . In this reaction, an isoxazole ring is attacked by a side-chain nucleophile, leading to ring opening and the formation of a new heterocycle.
-
Scenario: A researcher treats a 3-acylisoxazole with hydroxylamine.
-
Observation: The reaction intermediate involves the cleavage of the
bond, temporarily forming a structure containing a nitrile group (cyanoketone enol). -
IR Evidence:
-
Start: Spectrum shows bands at
(Isoxazole). Silent at . -
Intermediate: A strong new peak appears at
(Nitrile). This confirms the ring has opened. -
End: If the rearrangement closes to a new isoxazole or 1,2,5-oxadiazole, the
peak disappears, and new fingerprint bands appear.
-
This real-time monitoring is superior to NMR for rapid "yes/no" confirmation of ring status during optimization.
References
-
Palmer, M. H., et al. (2004). "The infrared spectrum of isoxazole in the range 600-1400 cm-1."[6][7] Molecular Physics. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for functional group frequencies).
-
Specac Application Notes. (2018). "Should I be using KBr pellets in FTIR Spectroscopy?" Link
-
BenchChem. (2025).[8] "Troubleshooting guide for the synthesis of isoxazole derivatives." Link
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pure.au.dk [pure.au.dk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
For researchers, scientists, and drug development professionals, the structural integrity and purity of pharmaceutical intermediates are non-negotiable. The compound 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a key building block whose purity can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this critical assessment, offering unparalleled precision in separating, identifying, and quantifying the main compound and any potential impurities.[1][2][3]
This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate but also validated to meet stringent regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][4]
Understanding the Analyte: The Foundation of Method Development
Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge informs every subsequent decision in the method development process.[5]
-
Structure and Polarity : this compound contains a benzonitrile group (moderately polar), an isoxazole ring (a polar heterocycle), and a bromomethyl group. The overall structure suggests a compound of moderate polarity, making it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[6][7]
-
UV Absorbance : The presence of the benzonitrile and isoxazole aromatic rings indicates strong ultraviolet (UV) absorbance. A preliminary scan using a photodiode array (PDA) detector is necessary to identify the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity for detecting the main compound and its potential impurities.
-
Solubility : The compound's solubility must be tested in various common HPLC solvents. A solvent must be chosen that completely dissolves the sample and is compatible with the mobile phase to ensure good peak shape and prevent precipitation in the HPLC system.[3] A good starting point would be a mixture of acetonitrile and water.
Strategic HPLC Method Development and Optimization
The goal is to achieve a robust method that provides baseline separation of the main analyte peak from all potential impurities and degradation products.
Experimental Protocol: Initial Method Screening
-
Instrumentation : Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.[1]
-
Column Selection : Begin with a workhorse column, such as a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 phase will interact sufficiently with the moderately polar analyte.[5]
-
Mobile Phase :
-
Mobile Phase A : Purified water with 0.1% formic acid or phosphoric acid. The acid is crucial for protonating any free silanols on the silica backbone of the column, which prevents peak tailing and improves peak shape.
-
Mobile Phase B : HPLC-grade acetonitrile.
-
-
Wavelength Selection : Set the PDA detector to scan across a range (e.g., 200-400 nm) to determine the optimal detection wavelength from the analyte's UV spectrum.
-
Initial Gradient : Run a broad scouting gradient to elute all components within a reasonable time. A typical starting gradient could be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate & Temperature : A standard flow rate of 1.0 mL/min and a column temperature of 30 °C are good starting points.
This initial screening provides the foundational chromatogram from which all optimization is built. The focus is on adjusting the gradient slope, mobile phase composition, and pH to improve the resolution between the main peak and any observed impurities.
Caption: Workflow for HPLC Purity Method Development.
Forced Degradation: The Key to a Stability-Indicating Method
A purity method is only reliable if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[1][8] Forced degradation, or stress testing, is the process of intentionally degrading the sample to ensure this capability.[9][10][11] According to ICH guideline Q1A(R2), this involves exposing the analyte to a variety of stress conditions.[8]
Experimental Protocol: Forced Degradation Studies
-
Objective : To achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at a detectable level.[8]
-
Sample Preparation : Prepare separate solutions of this compound for each stress condition. A control sample (unstressed) must be analyzed alongside the stressed samples.
-
Stress Conditions :
-
Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid sample and solution at 80 °C for 48 hours.[1]
-
Photolytic Degradation : Expose solid sample and solution to light according to ICH Q1B guidelines.
-
-
Analysis : Analyze all stressed samples using the optimized HPLC method. The PDA detector is critical here for evaluating peak purity and identifying the emergence of new peaks corresponding to degradation products.
Caption: Goal of Forced Degradation Studies.
The results of the forced degradation study prove the specificity of the method. If any degradation products co-elute with the main peak, the chromatographic conditions must be further optimized until baseline separation is achieved.
Method Validation: Proving Fitness for Purpose
Once the method is optimized and proven to be specific, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][12][13][14] For a quantitative purity analysis, the following parameters are essential.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; Baseline resolution between analyte and all other peaks. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of test concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at multiple levels (e.g., 80%, 100%, 120%). |
| Precision | To demonstrate the method's consistency under various conditions. | Repeatability : %RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision : %RSD ≤ 2.0% when results are compared across different days, analysts, or instruments. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To show the method's reliability with respect to deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase pH (±0.2) are varied. |
Comparison with Alternative Analytical Methods
While RP-HPLC is the gold standard for this type of analysis, it is useful to understand its performance in the context of other available technologies.
| Method | Advantages | Disadvantages | Best Use Case for This Analyte |
| RP-HPLC (This Guide) | Robust, reproducible, highly versatile, and widely available. Excellent for quantitative purity analysis.[1][15] | Slower than UPLC. May require solvent-intensive methods. | Primary choice for routine quality control, stability testing, and release assays due to its reliability and proven performance. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Significantly faster run times and higher resolution due to smaller particle size columns (<2 µm).[16] | Requires specialized high-pressure equipment. More susceptible to clogging. | Ideal for high-throughput screening during early-stage development or for analyzing very complex impurity profiles. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information, enabling definitive identification of unknown impurities and degradants.[17][18] | More expensive instrumentation; quantification can be more complex than with UV detection. | Essential for structural elucidation of degradation products found during forced degradation studies and for impurity profiling. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[15] | Not a recommended primary method for this analyte. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A primary method that allows direct quantification without a reference standard of the analyte.[19] | Lower sensitivity than HPLC; requires a highly pure internal standard and specialized expertise. | Useful as an orthogonal technique to confirm the purity value obtained by HPLC, especially for reference standard characterization. |
References
- A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
- Quality Guidelines - ICH. (n.d.).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- HPLC Method development: an overview. (2025, May 27). PharmaCores.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Forced degradation studies – comparison between ICH, EMA, FDA and WHO. (2014, June 15). der DGRA.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
- Forced Degradation Testing. (n.d.). SGS Thailand.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). ACS Publications.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025, August 10). ResearchGate.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine - Benchchem. (n.d.).
- Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Methods for analysis of Benzonitrile. (n.d.). HELIX Chromatography.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). iosrphr.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. database.ich.org [database.ich.org]
- 5. HPLC Method development: an overview. [pharmacores.com]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Forced Degradation Testing | SGS Thailand [sgs.com]
- 12. fda.gov [fda.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. iosrphr.org [iosrphr.org]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: Regioisomeric Profiling of Bromomethyl-Isoxazolyl Benzonitriles
Executive Summary
This guide provides a technical characterization comparison between 3-[5-(bromomethyl)-3-isoxazolyl]benzonitrile (the meta-isomer) and its 4-isomer (para-isomer) analogue.[1][2][3] These compounds serve as critical electrophilic scaffolds in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and other heterocyclic pharmaceuticals.
Differentiation between these regioisomers is critical during synthesis, as the [3+2] cycloaddition used to generate the isoxazole core can yield isomeric mixtures if precursor purity or regiocontrol is compromised. This guide outlines the spectroscopic and physical distinctions required for unambiguous identification.
Structural Logic & Synthetic Origins
The primary difference lies in the substitution pattern on the phenyl ring relative to the isoxazole core.[1][2][3] Both molecules are synthesized via a 1,3-dipolar cycloaddition of a nitrile oxide (generated from the corresponding benzaldehyde oxime) with propargyl bromide.[1][2]
Synthetic Workflow & Regiocontrol
The following diagram illustrates the parallel synthetic pathways and the critical divergence point where isomer confusion often occurs.
Figure 1: Divergent synthesis pathways. Regio-integrity is determined by the starting benzaldehyde isomer.[1][2][3] The [3+2] cycloaddition typically favors the 3,5-disubstituted isoxazole over the 3,4-isomer due to steric hindrance.
Spectroscopic Characterization (The Definitive Guide)
The most reliable method to distinguish the 3-isomer from the 4-isomer is 1H-NMR Spectroscopy , specifically analyzing the splitting patterns in the aromatic region.[1][2][3]
Comparative NMR Data (Simulated Standard)
Solvent: DMSO-d6 or CDCl3 (Shifts may vary slightly by solvent)
| Feature | 3-Isomer (Meta) | 4-Isomer (Para) | Differentiation Logic |
| Aromatic Region | Complex Multiplet (4H) | Symmetric AA'BB' (4H) | Primary Indicator. The para-isomer has a plane of symmetry; the meta-isomer does not.[1][2][3] |
| Splitting Pattern | The meta-isomer shows a distinct singlet (isolated proton between nitrile and isoxazole).[1][2] The para-isomer shows two clean doublets.[1][2][3] | ||
| Isoxazole Proton | Non-diagnostic. This singlet (H-4 on isoxazole) appears in both, confirming the isoxazole ring formation but not the phenyl substitution. | ||
| Bromomethyl | Non-diagnostic. Confirms the presence of the reactive alkylating handle (-CH2Br). |
Mass Spectrometry (MS)
-
Molecular Ion: Both isomers show the same parent mass (
).[1][2][3] -
Isotope Pattern: Both exhibit the characteristic 1:1 doublet for
and .[2][3] -
Differentiation: MS is not suitable for distinguishing these regioisomers without fragmentation analysis, which is often ambiguous.[2][3] Rely on NMR.
Physical Properties & Quality Attributes
While spectroscopic data is definitive, physical properties provide a quick quality check during scale-up.[1][3]
| Property | 3-Isomer (Meta) | 4-Isomer (Para) | Scientific Rationale |
| Melting Point | Lower Range (Typically < 100°C) | Higher Range (Typically > 110°C) | Para-isomers pack more efficiently in the crystal lattice due to symmetry, leading to higher melting points (Carnelley’s Rule).[1][2] |
| Solubility | Higher in polar aprotic solvents (DCM, THF). | Slightly lower solubility due to crystal packing energy.[1][2][3] | Relevant for recrystallization yields.[1][2][3] |
| Reactivity (SN2) | High | High | Both contain a benzylic-like primary bromide.[1][2][3] The electron-withdrawing nitrile group (EWG) makes the bromide highly labile.[1][2][3] |
Note on Precursors: Do not confuse the melting points of the final isoxazoles with their benzyl bromide precursors:
-
3-(Bromomethyl)benzonitrile (Precursor): MP 90–96°C [1].[1][2][3][5][6]
-
4-(Bromomethyl)benzonitrile (Precursor): MP 115–117°C [2].[1][2][3][7]
-
Observation: The trend (Para > Meta) is consistent from precursor to final product.[2][3]
Analytical Decision Tree
Use this logic flow to validate your product batch.
Figure 2: NMR Decision Tree. The symmetry of the aromatic protons is the "fingerprint" for identification.
Safety & Handling Protocol
Both isomers contain a bromomethyl moiety, classifying them as potent alkylating agents and lachrymators .[1][2][3]
-
Hazard: Causes severe skin burns and eye damage (H314).[1][2][3] Potentially mutagenic due to alkylation capability.[1][2][3]
-
Neutralization: In case of spill, treat with weak aqueous ammonia or sodium thiosulfate to quench the electrophilic bromide.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of bromide to alcohol).
References
-
Thermo Scientific Chemicals.[1][2][3][6] 3-(Bromomethyl)benzonitrile, 98% Product Specification. Retrieved from
-
Sigma-Aldrich. 4-(Bromomethyl)benzonitrile 99% Product Specification. Retrieved from
-
National Institute of Standards and Technology (NIST).[1][2][3] Benzonitrile, 3-(bromomethyl)- Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
PubChem.[1][2][3][5][8][9] Compound Summary: 4-[5-(Bromomethyl)-3-isoxazolyl]benzonitrile.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from
-
Vertex AI Search.[1][3] Synthesis of 3-(3-cyanophenyl)-5-(bromomethyl)isoxazole via [3+2] cycloaddition. (General methodology reference).
Sources
- 1. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-(bromomethyl)benzonitrile | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-(Bromomethyl)benzonitrile 95 28188-41-2 [sigmaaldrich.com]
- 6. 3-(Bromomethyl)benzonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-(ブロモメチル)ベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
A Researcher's Guide to the Elemental Analysis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile: Methods, Standards, and Best Practices
For researchers and professionals in drug development, the structural confirmation of a novel chemical entity is a foundational requirement. Elemental analysis serves as a crucial, quantitative technique to verify the empirical formula of a synthesized compound, ensuring its identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile, a complex heterocyclic compound with applications in medicinal chemistry and materials science.
The guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and robust analytical framework.
Part 1: The Theoretical Benchmark: Composition of this compound
Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the gold standard against which all empirical data are compared. The structure of this compound dictates its precise atomic makeup.
-
Chemical Formula: C₁₁H₇BrN₂O
-
Molecular Weight: 263.09 g/mol
Based on this, the theoretical mass percentages of each element are as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.121 | 50.22% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.68% |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.37% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.65% |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.08% |
| Total | 263.094 | 100.00% |
Part 2: A Comparative Guide to Analytical Methodologies
The selection of an appropriate analytical technique is paramount for achieving accurate results. The elemental composition of our target molecule—containing not only carbon, hydrogen, and nitrogen but also a halogen (bromine) and oxygen—requires a multi-faceted approach.
Carbon, Hydrogen, and Nitrogen (CHN) Determination: The Combustion Standard
For the determination of carbon, hydrogen, and nitrogen, combustion analysis based on the Dumas method is the undisputed industry standard for its precision and reliability.[1][2]
-
Principle of Causality: The methodology relies on the complete and instantaneous "flash" combustion of the organic sample in a high-temperature (typically ~1000°C), oxygen-rich environment.[3][4] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). The resulting gases are then passed through a reduction chamber to convert nitrogen oxides (NOx) to N₂, separated by a gas chromatography (GC) column, and quantified using a thermal conductivity detector (TCD).[5][6] The choice of this method stems from its ability to handle small sample sizes (typically 1-3 mg) while delivering high accuracy.[1]
Bromine (Br) Analysis: Comparing the Alternatives
Determining the bromine content requires a different approach, as it is not detected by standard CHN analyzers. The optimal method depends on available instrumentation, required sensitivity, and sample throughput.
| Technique | Principle | Sample Preparation | Advantages | Disadvantages | Suitability for Topic Compound |
| Ion Chromatography (IC) after Oxygen Flask Combustion | The sample is combusted in a sealed, oxygen-filled flask. The resulting hydrogen bromide (HBr) is trapped in an absorbing solution, converting it to bromide ions (Br⁻), which are then quantified by IC. | Combustion in a specialized flask; dissolution of products. | High accuracy and sensitivity; well-established method for halogens. | Requires manual sample preparation; potential for analyte loss if not performed carefully. | Excellent. The definitive method for quantitative halogen analysis, providing robust and reliable data. |
| X-Ray Fluorescence (XRF) | The sample is irradiated with X-rays, causing the bromine atoms to emit characteristic secondary (or fluorescent) X-rays. The intensity of these emissions is proportional to the bromine concentration.[7] | Minimal; sample is typically pressed into a pellet or analyzed in a sample cup. | Non-destructive; fast analysis time; minimal sample preparation. | Lower sensitivity compared to IC or ICP-MS; matrix effects can influence results.[8] | Good. Suitable for rapid screening and quantification, especially when non-destructive analysis is preferred. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | The sample must first be digested using acid or microwave-assisted methods to break down the organic matrix and solubilize the bromine. The resulting solution is introduced into a plasma, which ionizes the bromine atoms for detection by a mass spectrometer.[9] | Complete sample digestion/mineralization is required. | Extremely high sensitivity (parts-per-billion range); multi-element capability. | Destructive; complex and time-consuming sample preparation; potential for spectral interferences. | Overkill for routine analysis. Primarily used when trace-level quantification is necessary, which is not the case for determining the bulk elemental formula. |
| Titration | The organic compound is oxidized to convert bromine to bromide, which is then determined by titration with a standardized silver nitrate solution.[10] | Oxidative digestion of the sample. | Low instrument cost; based on fundamental chemical principles. | Labor-intensive; lower sensitivity and precision compared to modern instrumental methods. | Acceptable but outdated. Not recommended for research-grade analysis where high accuracy is required. |
Recommendation: For verifying the empirical formula, Ion Chromatography after Oxygen Flask Combustion is the recommended method. It provides the best balance of accuracy, sensitivity, and reliability required for the definitive quantification of bromine in a novel compound.
Oxygen (O) Determination: Analysis by Pyrolysis
Oxygen content is determined separately from CHN analysis.
-
Principle of Causality: The sample is pyrolyzed (thermally decomposed) in an inert, oxygen-free atmosphere (typically helium) at a high temperature (~1100°C).[5] The organic oxygen is converted into carbon monoxide (CO). The CO is then separated from other pyrolysis products via GC and quantified by a TCD.[3] This must be a separate analysis because the combustion method for CHN uses a pure oxygen environment, which would make direct measurement of the sample's oxygen content impossible.
Part 3: A Validated Experimental Workflow
A robust analytical process is self-validating. This workflow integrates quality control at every stage to ensure the final results are trustworthy and defensible.
Detailed Experimental Protocols
Protocol 1: CHN Analysis via Dynamic Flash Combustion
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a high-purity, stable Certified Reference Material (CRM) like Acetanilide or Sulfanilamide.[11]
-
Analyze the CRM as an unknown to verify the calibration. The results should be within the certified uncertainty of the CRM.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin capsule.
-
Record the weight to at least four decimal places.
-
Seal the capsule, ensuring no sample is lost.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the combustion sequence according to the instrument's operating procedure.
-
Run samples in triplicate to assess precision.
-
-
Quality Control:
-
Analyze a mid-range check standard (a different CRM from the calibration standard) every 10-15 samples to monitor for instrument drift.
-
Protocol 2: Bromine Analysis via Oxygen Flask Combustion and Ion Chromatography
-
Sample Preparation:
-
Weigh 1-5 mg of the sample onto a piece of ashless filter paper.
-
Fold the paper and place it in a platinum gauze holder.
-
Add 10 mL of an appropriate absorbing solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine) to a 500 mL thick-walled combustion flask.
-
-
Combustion:
-
Purge the flask with pure oxygen for 1-2 minutes.
-
Ignite the filter paper tail and immediately seal the flask, holding the stopper firmly in place. The flask should be inverted to ensure the absorbing solution creates a seal.
-
Once combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all combustion products (primarily HBr) are absorbed into the solution.
-
-
IC Analysis:
-
Quantitatively transfer the absorbing solution to a volumetric flask and dilute to a known volume with deionized water.
-
Calibrate the ion chromatograph using certified bromide standards.
-
Analyze the sample solution to determine the concentration of bromide ions (Br⁻).
-
Calculate the original mass percentage of bromine in the solid sample based on the initial sample weight and the final dilution volume.
-
Part 4: Data Validation and Acceptance Criteria
Obtaining the data is only half the battle; interpreting it correctly is critical. The final validation step compares the experimental results to the theoretical values. For publication in most chemical journals and for regulatory submissions, experimental values must fall within a narrow range of the theoretical calculation.
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. measurlabs.com [measurlabs.com]
- 4. azom.com [azom.com]
- 5. Determination of C, H, N and O [chemistry.huji.ac.il]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. akjournals.com [akjournals.com]
- 8. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 9. Certified Reference Materials - CRMs | OREAS [oreas.com]
- 10. Bromine - Halogen, Uses, Properties | Britannica [britannica.com]
- 11. Standards and CRMs [elementalmicroanalysis.com]
A Comparative Benchmarking Guide to the Synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
Introduction
3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group, a rigid isoxazole scaffold, and a versatile nitrile functionality makes it an invaluable intermediate for accessing a diverse range of complex molecular architectures. The isoxazole core is a prevalent feature in numerous pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[1] This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this target molecule, offering researchers the experimental data and field-proven insights necessary to select the most appropriate route for their specific research and development needs.
The two routes benchmarked in this guide are:
-
Route A: A direct, one-pot [3+2] cycloaddition to construct the isoxazole ring with the bromomethyl group installed concurrently.
-
Route B: A two-step sequence involving the initial formation of a stable hydroxymethyl-isoxazole intermediate, followed by a subsequent bromination step.
This document provides detailed, step-by-step protocols, a comparative analysis of key performance metrics, and the scientific rationale behind the experimental choices to ensure scientific integrity and reproducibility.
Route A: Direct Synthesis via [3+2] Cycloaddition with Propargyl Bromide
This synthetic approach is predicated on the direct formation of the target molecule through a 1,3-dipolar cycloaddition reaction. This is a highly convergent strategy, aiming to construct the core of the molecule in a single, efficient step. The key transformation involves the in situ generation of 3-cyanobenzonitrile oxide from the corresponding hydroximoyl chloride, which is then trapped by propargyl bromide.
Overall Synthetic Workflow
Caption: Workflow for the direct synthesis of the target compound (Route A).
Expert Rationale & Causality
The primary advantage of Route A is its step economy. By combining the isoxazole ring formation and the installation of the bromomethyl group into a single cycloaddition step, it minimizes operational complexity, reduces purification steps, and can potentially lead to a shorter overall synthesis time. The choice of N-chlorosuccinimide (NCS) for generating the hydroximoyl chloride is standard practice, offering a reliable and high-yielding conversion from the aldoxime. The subsequent cycloaddition is typically base-mediated, where an organic base like triethylamine or an inorganic base like sodium carbonate facilitates the elimination of HCl to generate the reactive nitrile oxide intermediate.[2]
However, this route necessitates the use of propargyl bromide, a potent lachrymator that requires careful handling. Furthermore, the direct cycloaddition with a reactive alkyl halide can sometimes be lower yielding or produce more side products compared to using a less reactive alkyne like propargyl alcohol.
Detailed Experimental Protocol (Based on Literature Precedents)
Step A1: Synthesis of 3-Cyanobenzaldehyde Oxime
-
Procedure: In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1.0 eq) in a 3:1 mixture of H₂O/EtOH. Add hydroxylamine hydrochloride (1.1 eq) to the solution. While stirring at room temperature, add a 50% aqueous solution of NaOH (2.0 eq) dropwise, ensuring the temperature remains below 30°C.[3] Stir the reaction for 2 hours at room temperature.
-
Work-up: Acidify the aqueous phase to pH 6 with concentrated HCl and extract with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxime, which can often be used without further purification.[3] Typical yields for this reaction are quantitative.[3]
Step A2 & A3: One-Pot Synthesis of this compound
-
Procedure: To a solution of 3-cyanobenzaldehyde oxime (1.0 eq) in a suitable solvent like DMF or toluene, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature and stir for 18 hours to form the hydroximoyl chloride.[4]
-
To this mixture, add propargyl bromide (2.0 eq). Slowly add a solution of sodium carbonate (2.0 eq) in water via syringe pump over 16 hours. The slow addition of the base is crucial to maintain a low concentration of the nitrile oxide and minimize its dimerization into a furoxan byproduct.
-
Work-up: After the addition is complete, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. Concentrate the solvent under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
Route B: Two-Step Synthesis via Hydroxymethyl Intermediate
This strategy takes a more conservative, two-step approach. First, a stable, often crystalline, hydroxymethyl-isoxazole intermediate is synthesized via a [3+2] cycloaddition with propargyl alcohol. This intermediate is then isolated, purified, and subsequently converted to the target bromomethyl compound in a separate step.
Overall Synthetic Workflow
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. 4-Cyanobenzaldehyde oxime | 6522-28-7 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
